Product packaging for Hydroxy-PEG5-acid(Cat. No.:)

Hydroxy-PEG5-acid

Cat. No.: B608011
M. Wt: 310.34 g/mol
InChI Key: NQZLSNLBIKBFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy-PEG5-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O8 B608011 Hydroxy-PEG5-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h14H,1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZLSNLBIKBFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the two ligands plays a crucial role in this process, influencing the stability and conformation of the ternary complex.

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. This enhanced solubility is critical for both in vitro assays and in vivo applications.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake.

Optimizing Ternary Complex Formation

The length and flexibility of the PEG linker are critical determinants of a PROTAC's ability to facilitate a productive ternary complex. The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric hindrance, yet not so long as to lead to an unproductive, unstable complex. The optimal linker length is highly dependent on the specific POI-E3 ligase pair and the attachment points on each ligand.

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs targeting different proteins.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.
PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%
Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.
PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6Amide-containing chain0.10 (CDK942), 0.14 (CDK955)
Table 3: Degradation potency of a CDK9-targeting PROTAC. While a systematic study with varying PEG linker lengths for this specific PROTAC is not detailed here, it highlights the potency that can be achieved with an optimized linker.

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design & Optimization Target_Selection->Ligand_Design Linker_Design PEG Linker Design & Synthesis Ligand_Design->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assay Ternary Complex Formation Assay (SPR, TR-FRET) PROTAC_Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy BRD4_Degradation_Pathway PROTAC BRD4-targeting PROTAC Ternary BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary BRD4 BRD4 BRD4->Ternary cMyc c-Myc Gene BRD4->cMyc Transcriptional Activation CRBN CRBN (E3 Ligase) CRBN->Ternary Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Proteasome 26S Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Degraded_BRD4->cMyc Downregulation cMyc_mRNA c-Myc mRNA cMyc->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation

References

Bifunctional PEG Linkers for Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the molecular bridge connecting these two components, is a critical determinant of an ADC's safety and efficacy. Among the various linker technologies, bifunctional polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs. This guide provides a comprehensive technical overview of bifunctional PEG linkers, focusing on their structure, function, impact on ADC properties, and the experimental methodologies used in their evaluation.

Bifunctional PEG linkers possess two different reactive functional groups at their termini, enabling the sequential and specific conjugation of the antibody and the cytotoxic payload.[1] The incorporation of a PEG chain as a spacer offers several advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][2]

Core Concepts and Advantages of PEGylation in ADCs

The use of PEG linkers in ADC development, a strategy known as PEGylation, offers a multitude of benefits that address key challenges in creating effective and well-tolerated therapies.[2]

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). Hydrophilic PEG linkers can mitigate this issue, improving solubility and preventing aggregation.[3]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.

  • Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.

  • Increased Drug-to-Antibody Ratio (DAR): PEG linkers can facilitate the attachment of a higher number of drug molecules per antibody without compromising the ADC's properties, which can lead to enhanced potency.

Types of Bifunctional PEG Linkers

Bifunctional PEG linkers can be broadly categorized based on their release mechanism (cleavable vs. non-cleavable) and their architecture (linear, branched, or multi-arm).

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker is a critical strategic decision in ADC design, directly impacting the mechanism of drug release and the overall therapeutic index.

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific conditions prevalent in the tumor microenvironment or within the target cancer cell. Common cleavage mechanisms include:

    • Enzymatic Cleavage: Utilizing enzymes that are overexpressed in tumor cells, such as cathepsins, to cleave peptide-based linkers (e.g., Val-Cit).

    • pH-Sensitive Cleavage: Employing acid-labile groups, like hydrazones, that break down in the acidic environment of endosomes and lysosomes.

    • Reductive Cleavage: Incorporating disulfide bonds that are cleaved by the high intracellular concentrations of glutathione.

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue. Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.

Architectural Variations
  • Linear PEG Linkers: These are the most common type, consisting of a straight chain of ethylene glycol units.

  • Branched PEG Linkers: These linkers have branching points to attach multiple entities, which can be useful for creating multifunctional conjugates.

  • Multi-arm PEG Linkers: These specialized structures allow for the attachment of a higher ratio of drug molecules per antibody, potentially increasing the potency of the ADC. They can also be used to connect two different drugs simultaneously, offering the potential for synergistic effects.

Impact of PEG Linker Length on ADC Properties

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the performance of an ADC. The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.

Quantitative Data on the Impact of PEG Linker Length

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Linker TypePEG UnitsIn Vitro Cytotoxicity (IC50, pM)In Vivo Efficacy (% Tumor Growth Inhibition)Plasma Half-life (hours)Reference
Non-PEGylated011%Not ReportedNot Reported
PEGylated2Not Reported35-45%Not Reported
PEGylated4Not Reported35-45%Not Reported
PEGylated8Not Reported75-85%Slower clearance than shorter PEGs
PEGylated12Not Reported75-85%Slower clearance than shorter PEGs
PEGylated24Not Reported75-85%Slower clearance than shorter PEGs
ConjugatePEG MoietyHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase in IC50)Reference
ZHER2-SMCC-MMAENone1.01.0
ZHER2-PEG4K-MMAE4 kDa PEG2.54.5
ZHER2-PEG10K-MMAE10 kDa PEG11.222.0

Experimental Protocols

Detailed methodologies for the synthesis and characterization of ADCs with bifunctional PEG linkers are crucial for reproducible research and development.

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the amine group of an Amino-PEG-acid linker using carbodiimide chemistry.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • Amino-PEG-acid linker (e.g., Amino-PEG3-acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of the Drug: Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Conjugation to the PEG Linker: Dissolve the Amino-PEG-acid linker (1.5 equivalents) in anhydrous DMF. Add the Amino-PEG-acid solution to the activated drug solution. Let the reaction stir at room temperature overnight.

  • Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the drug-linker conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker conjugate with an NHS ester reactive group

  • Desalting columns

  • Hydrophobic Interaction Chromatography (HIC) HPLC system

Procedure:

  • Antibody Preparation: Dissolve the antibody in a phosphate buffer (pH 7.2-7.5).

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of any organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC: Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

    • Analyze the purity and aggregation state of the ADC using Size-Exclusion Chromatography (SEC).

    • Confirm the identity and integrity of the ADC using SDS-PAGE and Mass Spectrometry (MS).

Visualizations

General Structure of an ADC with a Bifunctional PEG Linker

ADC_Structure Antibody Monoclonal Antibody Linker Bifunctional PEG Linker Antibody->Linker Conjugation Site (e.g., Lysine, Cysteine) Payload Cytotoxic Payload Linker->Payload Attachment Site

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

ADC_MoA cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Tumor Cell ADC_cleavable->Internalization_c Lysosome_c Trafficking to Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., enzymatic, pH) Lysosome_c->Cleavage Payload_Release_c Payload Release Cleavage->Payload_Release_c Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_c->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Tumor Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_Release_nc

Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep Drug-Linker Synthesis Linker_Payload_Prep->Conjugation Purification_SEC Size-Exclusion Chromatography (SEC) Conjugation->Purification_SEC DAR_Analysis DAR Determination (HIC-HPLC) Purification_SEC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification_SEC->Purity_Analysis Identity_Analysis Identity Confirmation (SDS-PAGE, MS) Purification_SEC->Identity_Analysis Functional_Assay In Vitro Cytotoxicity Assay Purification_SEC->Functional_Assay

Caption: General experimental workflow for ADC synthesis and characterization.

Conclusion

Bifunctional PEG linkers are indispensable tools in the design and development of next-generation antibody-drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and enable higher drug loading contributes significantly to the creation of more effective and safer targeted cancer therapies. The rational selection of linker type (cleavable vs. non-cleavable) and PEG chain length is paramount to optimizing the therapeutic index of an ADC. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic evaluation and development of novel ADC candidates. As our understanding of the complex interplay between the antibody, linker, and payload continues to grow, so too will the sophistication and clinical success of ADCs in the fight against cancer.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two entities.[1][2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][4] This guide provides a comprehensive overview of PROTAC linkers, their diverse functions, and the experimental methodologies used to characterize their impact on PROTAC activity.

The Multifaceted Role of the PROTAC Linker

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's characteristics, including its length, composition, rigidity, and attachment points, profoundly influence the geometry and stability of this ternary complex. An optimal linker will promote favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.

Beyond ternary complex formation, the linker significantly impacts the physicochemical properties of the PROTAC molecule. These properties, in turn, affect its solubility, cell permeability, and metabolic stability, all of which are critical for its overall therapeutic potential.

Classification and Design Principles of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often optimized empirically for each specific target and E3 ligase pair.

Flexible Linkers:

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers: Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability.

"Clickable" Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism

PROTAC Mechanism of Action

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Biophysical Evaluation cluster_cellular Cellular Evaluation cluster_optimization Analysis & Optimization Design 1. Design Linker Library (Vary length, composition, rigidity, attachment points) Synthesis 2. Synthesize PROTAC Library Design->Synthesis Ternary 3. Ternary Complex Formation Assays (SPR, ITC, FRET) Synthesis->Ternary Ubiquitination 4. In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation 5. Degradation Assays (Western Blot, NanoBRET) Determine DC50, Dmax Ubiquitination->Degradation Viability 6. Cell Viability Assays Degradation->Viability SAR 7. Structure-Activity Relationship (SAR) Analysis Viability->SAR Optimization 8. Lead Optimization SAR->Optimization Optimization->Design Iterate

General Workflow for PROTAC Linker Optimization

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of PROTAC linkers is an empirical process that relies on the systematic variation of linker length and composition and the subsequent evaluation of their impact on protein degradation. The following tables summarize key quantitative data for different PROTACs, illustrating the effect of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PEG 10 18 >95
PEG 13 4 >95
PEG 16 13 >95

| Alkyl/Ether | < 12 | No degradation | - |

Data compiled from published studies.

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor-α (ERα)

Linker Type Linker Length (atoms) Degradation Efficacy
Alkyl Chain 9 +
Alkyl Chain 12 ++
Alkyl Chain 16 +++
Alkyl Chain 19 ++

| Alkyl Chain | 21 | + |

Data compiled from published studies.

Table 3: Impact of Linker Composition on Degradation

Target Linker Composition Degradation Efficacy
CRBN Nine-atom alkyl chain Concentration-dependent decrease
CRBN Three PEG units Weak degradation
BRD4 Flexible (PEG) Exhibited degradation

| BRD4 | Rigid (Disubstituted alkyne) | More potent degradation |

Data compiled from published studies.

Key Experimental Protocols for Linker Optimization

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell Line: Appropriate cell line expressing the protein of interest.

  • PROTAC compounds: Stock solutions in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium and supplements.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification Assay Kit (e.g., BCA assay).

  • Laemmli Sample Buffer.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Objective: To determine the binding affinities (KD) and kinetics (ka, kd) of the PROTAC to its individual binding partners and to measure the cooperativity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., Series S Sensor Chip NTA or SA).

  • Purified, tagged (e.g., His-tag, AviTag) E3 ligase complex (e.g., VHL:ElonginB:ElonginC - VCB).

  • Purified protein of interest (POI).

  • PROTAC compounds.

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution.

Methodology (Example: VCB-PROTAC-POI Interaction):

  • Immobilization of E3 Ligase:

    • Immobilize the His-tagged VCB complex onto an NTA sensor chip surface via His-capture coupling.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized VCB surface to measure the binding kinetics and affinity of the binary interaction.

    • Regenerate the sensor surface between cycles if necessary.

  • Binary Interaction Analysis (PROTAC to POI):

    • This can be performed by immobilizing the POI and injecting the PROTAC, or in solution if the interaction is strong enough to be measured by other techniques.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the immobilized VCB surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.

    • Alternatively, co-inject the PROTAC and POI over the E3 ligase surface.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (alpha, α) by dividing the KD of the binary interaction (e.g., PROTAC-POI) by the KD of the ternary complex formation. An alpha value greater than 1 indicates positive cooperativity.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Objective: To confirm that the PROTAC can induce poly-ubiquitination of the POI in the presence of the recruited E3 ligase.

Materials:

  • Purified E1 activating enzyme.

  • Purified E2 conjugating enzyme (specific for the E3 ligase).

  • Purified E3 ligase complex.

  • Purified POI.

  • Ubiquitin (wild-type or biotinylated).

  • ATP.

  • Ubiquitination reaction buffer.

  • PROTAC compounds.

  • SDS-PAGE and Western Blotting reagents (as described in section 5.1).

  • Antibody specific to the POI or ubiquitin.

Methodology:

  • Reaction Assembly:

    • On ice, assemble the ubiquitination reactions in microcentrifuge tubes. A typical reaction might contain E1, E2, E3, POI, ubiquitin, ATP, and reaction buffer.

    • Add the PROTAC compound at the desired concentration or DMSO as a vehicle control.

    • Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is specific and dependent on all components.

  • Incubation:

    • Initiate the reaction by adding ATP or the E1 enzyme.

    • Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Detection of Ubiquitination:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the POI.

    • Poly-ubiquitination of the POI will appear as a high-molecular-weight smear or laddering above the band of the unmodified protein.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in ternary complex formation, physicochemical properties, and ultimately, the degradation efficacy. The traditional "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A systematic approach to linker optimization, involving the synthesis of focused libraries and their evaluation through a combination of biophysical, in vitro, and cellular assays, is essential for the development of potent and selective protein degraders. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to advance their PROTAC discovery programs.

References

The Core Principles of PEGylation: An In-depth Technical Guide for Biologic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a biologic, is a clinically-proven and powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody fragments. By increasing the hydrodynamic size and masking the protein surface, PEGylation can dramatically extend a drug's circulation half-life, improve its stability, and reduce its immunogenicity, leading to more effective and patient-compliant treatment regimens. This guide provides a detailed technical overview of the fundamental principles of PEGylation, including the underlying chemistries, quantitative impacts on drug behavior, and key experimental methodologies for its application and characterization.

Introduction to PEGylation

The therapeutic potential of many biologics is often limited by inherent properties such as rapid in-vivo degradation by proteases and fast clearance by the kidneys.[1][2] PEGylation is a bioconjugation technique developed to overcome these limitations.[3] The process involves attaching one or more chains of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to the surface of a biologic.[4]

This modification imparts several significant pharmacological advantages, including:

  • Extended Circulating Half-Life: The increased size of the PEG-protein conjugate significantly reduces its rate of renal clearance.[2]

  • Improved Drug Stability: The PEG chains create a protective hydrophilic shield around the protein, protecting it from proteolytic degradation.

  • Reduced Immunogenicity and Antigenicity: The polymer shell can mask surface epitopes on the protein, making it less likely to be recognized by the immune system.

  • Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and prevent protein aggregation.

These benefits have led to the successful development of numerous FDA-approved PEGylated drugs, such as Pegasys® (peginterferon alfa-2a) for hepatitis C and Neulasta® (pegfilgrastim) for neutropenia.

Core Principles of PEGylation Chemistry

The method of attaching PEG to a biologic is critical and has evolved from non-specific, random conjugations ("first-generation") to highly specific, controlled reactions ("second-generation").

First-Generation vs. Second-Generation PEGylation
  • First-Generation PEGylation: This early approach typically involved reacting activated PEGs with primary amines on lysine residues. Due to the abundance of lysines on a protein's surface, this often resulted in a heterogeneous mixture of randomly PEGylated isomers with varying numbers of PEG chains attached at different locations.

  • Second-Generation PEGylation: This modern approach utilizes more selective chemistries to achieve site-specific PEGylation. This results in a more homogenous product with predictable properties. Site-specific methods include targeting the N-terminal α-amino group or a specific cysteine residue, often one that has been genetically engineered into the protein structure.

Common Conjugation Chemistries

The choice of chemistry depends on the available functional groups on the protein and the desired level of specificity.

  • Amine-Reactive PEGylation: The most common strategy targets the ε-amino groups of lysine residues and the N-terminal α-amino group. N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive functional groups that form stable amide bonds.

  • Thiol-Reactive PEGylation: This highly selective method targets the sulfhydryl group of cysteine residues. Maleimide-activated PEGs react specifically with thiols under mild conditions (pH 7.0-7.5) to form a stable thioether bond.

  • N-Terminal Selective PEGylation: By controlling the reaction pH (typically 5-8) and using a less reactive PEG derivative like PEG-aldehyde, conjugation can be directed specifically to the N-terminal amine, which has a lower pKa than the ε-amino groups of lysines.

PEGylation_Chem_Diagram cluster_reactants Reactants Biologic Biologic (Protein/Peptide) Lysine Cysteine PEGNHS PEG-NHS Ester (Amine-Reactive) PEGMaleimide PEG-Maleimide (Thiol-Reactive) PEG_Lysine PEGylated Biologic (Stable Amide Bond) PEGNHS->PEG_Lysine PEG_Cysteine PEGylated Biologic (Stable Thioether Bond) PEGMaleimide->PEG_Cysteine Targets Cysteine -SH pH 7.0 - 7.5

Caption: Common PEGylation chemistries targeting amine and thiol groups.

Impact on Pharmacokinetics and Pharmacodynamics

PEGylation fundamentally alters a biologic's interaction with the body, leading to significant changes in its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

The primary mechanism is the increase in the molecule's hydrodynamic radius—its effective size in solution. Each ethylene oxide unit of PEG can bind two to three water molecules, creating a large hydrated sphere around the protein that is 5 to 10 times larger than a protein of comparable molecular weight. This increased size has several downstream effects:

  • Reduced Renal Clearance: The glomerular filtration threshold in the kidney is approximately 70 kDa. By increasing the effective size of the biologic well above this threshold, PEGylation dramatically reduces its rate of excretion through the kidneys.

  • Protection from Proteolysis and Immune Recognition: The flexible PEG cloud sterically hinders the approach of proteolytic enzymes and antibodies, prolonging the protein's stability and reducing immunogenic responses.

  • Altered Biodistribution: PEGylation can change the tissue and organ distribution profile of a drug.

  • Potential for Reduced Activity: While beneficial, the PEG shell can sometimes sterically hinder the protein's interaction with its target receptor, potentially leading to a decrease in in-vitro biological activity. However, this is often more than compensated for in vivo by the vastly extended circulation time.

PK_Impact_Diagram Start PEGylation (Covalent attachment of PEG) HydroSize Increased Hydrodynamic Size Start->HydroSize Shield Steric Shielding (Protective Water Shell) Start->Shield RenalClearance Reduced Renal Clearance (Exceeds Glomerular Threshold) HydroSize->RenalClearance Proteolysis Protection from Proteolytic Degradation Shield->Proteolysis Immunogenicity Reduced Immunogenicity (Masks Epitopes) Shield->Immunogenicity Result Dramatically Extended Circulation Half-Life RenalClearance->Result Proteolysis->Result Immunogenicity->Result

Caption: Pharmacokinetic consequences of PEGylating a biologic.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified through various analytical methods. The following tables summarize representative data from published studies, illustrating the profound impact of this modification.

Table 1: Effect of PEGylation on Biologic Half-Life

Biologic PEG Size / Type Half-Life (Unmodified) Half-Life (PEGylated) Fold Increase
Filgrastim (G-CSF) 20 kDa (linear) 3.5 - 3.8 hours ~42 hours ~11x
Interferon alfa-2a 40 kDa (branched) ~7 hours (est.) 50 hours (absorption) ~7x
Interferon alfa-2b 12 kDa (linear) 2.3 hours (absorption) 4.6 hours (absorption) 2x

| TIMP-1 | 20 kDa (linear) | 1.1 hours | 28 hours | ~25x |

Table 2: Effect of PEGylation on Hydrodynamic Radius (Rh)

Biologic PEG Size / Type Rh (Unmodified) Rh (PEGylated) Fold Increase
Human Serum Albumin 5 kDa (linear) 3.6 nm 4.3 nm 1.20x
Human Serum Albumin 10 kDa (linear) 3.6 nm 5.3 nm 1.48x
Human Serum Albumin 20 kDa (linear) 3.6 nm 6.3 nm 1.75x

| Lysozyme | 20 kDa (linear) | ~2.0 nm | 4.0 - 8.0 nm | 2-4x |

Key Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions and robust purification and characterization methods.

Protocol: Amine-Reactive PEGylation via NHS Ester

This protocol describes a general method for conjugating an NHS-activated PEG to a protein.

  • Buffer Preparation: Prepare an amine-free buffer such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage, as the NHS ester moiety readily hydrolyzes.

  • Conjugation Reaction: Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution. A 10- to 20-fold molar excess is a common starting point. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl or glycine, to consume any unreacted PEG-NHS ester.

  • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and unmodified protein.

Protocol: Purification via Size Exclusion Chromatography (SEC)

SEC is a primary technique for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic size.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating the high molecular weight PEG-protein conjugate from the smaller, unmodified protein and free PEG reagent.

  • System Equilibration: Equilibrate the SEC column and system with a suitable, filtered, and degassed mobile phase (e.g., PBS).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution and Fractionation: Elute the sample isocratically. The PEGylated protein, having the largest hydrodynamic radius, will elute first, followed by the unmodified protein, and finally the small, unreacted PEG molecules.

  • Fraction Analysis: Collect fractions and analyze them using SDS-PAGE and UV absorbance (at 280 nm) to identify the fractions containing the purified, PEGylated product.

Protocol: Characterization via SDS-PAGE

SDS-PAGE is a straightforward method to visually confirm successful PEGylation and assess the purity of the final product.

  • Sample Preparation: Mix the protein samples (unmodified, reaction mixture, and purified fractions) with a loading buffer (e.g., NuPAGE LDS Sample Buffer) and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) alongside a molecular weight marker. Run the gel according to the manufacturer's instructions (e.g., for 35 minutes at a constant voltage).

  • Staining: Stain the gel with a protein stain such as Coomassie Blue or a more sensitive silver stain to visualize the protein bands.

  • Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band or smear at a higher apparent molecular weight. The "smear" is characteristic of PEGylated proteins due to the polydispersity of the PEG chain.

Workflow_Diagram cluster_reaction 1. PEGylation Reaction cluster_purification 2. Purification cluster_characterization 3. Characterization Protein Protein Solution (Amine-free buffer, pH 7-8) Mix Mix & Incubate (RT, 1 hour) Protein->Mix PEG Activated PEG (e.g., PEG-NHS in DMSO) PEG->Mix SEC Size Exclusion Chromatography (SEC) Mix->SEC Quenched Reaction Mixture Fractions Collect Fractions SEC->Fractions Separation by Size SDSPAGE SDS-PAGE Analysis (Confirm MW Shift) Fractions->SDSPAGE MS Mass Spectrometry (Determine Degree of PEGylation) Fractions->MS Final Pure PEGylated Biologic SDSPAGE->Final MS->Final

Caption: A typical experimental workflow for biologic PEGylation.

Advanced Characterization of PEGylated Biologics

While SDS-PAGE provides a qualitative assessment, more advanced techniques are required for comprehensive characterization, a critical step for regulatory approval.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are essential for determining the precise mass of the conjugate, which allows for the calculation of the degree of PEGylation (the average number of PEG molecules per protein).

  • High-Performance Liquid Chromatography (HPLC): Methods such as Ion-Exchange Chromatography (IEX) and Reversed-Phase HPLC (RP-HPLC) can be used to separate different PEGylated isoforms and positional isomers.

Conclusion and Future Trends

PEGylation is a foundational technology in drug delivery that has successfully transformed numerous biologics into viable, long-acting therapeutics. The evolution from random to site-specific conjugation strategies has enabled the development of more homogenous and well-defined products. A thorough understanding of the principles of PEGylation chemistry, its quantitative impact on pharmacokinetics, and the application of robust experimental protocols for synthesis and characterization is essential for professionals in the field of drug development. Future innovations will likely focus on developing novel, biodegradable polymers and further refining conjugation chemistries to create next-generation biotherapeutics with even greater efficacy and safety profiles.

References

The Lynchpin of Next-Generation Bioconjugates: A Technical Guide to the Biomedical Applications of Hydroxy-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Versatile Heterobifunctional Linker Shaping the Future of Targeted Therapeutics and Protein Degradation

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and practical applications of Hydroxy-PEG5-acid, a discrete polyethylene glycol (PEG) linker, in the biomedical field. As the demand for more precise and effective therapeutic strategies grows, the role of linker technology has become paramount. This compound, with its defined length and heterobifunctional nature, offers a unique set of properties that are being leveraged to optimize the performance of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction: The Critical Role of Linkers in Advanced Biomedicine

The efficacy of targeted therapies such as ADCs and PROTACs is not solely dependent on the targeting moiety or the therapeutic payload. The linker connecting these components plays a crucial role in the overall stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate.[1] this compound is a heterobifunctional linker featuring a hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a five-unit PEG chain.[2][3] This specific structure provides a versatile platform for the precise assembly of complex bioconjugates. The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate, a critical factor when dealing with hydrophobic drug molecules.[2][3]

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective implementation in bioconjugation strategies.

PropertyValueReference
Molecular Formula C13H26O8
Molecular Weight 310.34 g/mol
Appearance Colorless to light yellow liquid
Purity (NMR) ≥ 98.0%
Storage Conditions -20°C (Pure form, 3 years)

Theoretical Applications in Biomedicine

The unique architecture of this compound makes it an ideal candidate for several cutting-edge biomedical applications. Its primary role is as a linker in the construction of PROTACs and ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The PEG5 chain of this compound provides the necessary flexibility and spatial orientation to facilitate this ternary complex formation. The terminal carboxylic acid can be readily conjugated to an amine-containing E3 ligase ligand, while the hydroxyl group can be further modified to attach to the target protein ligand.

The choice of linker length significantly impacts the efficacy of a PROTAC, often measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While direct comparative data for a PEG5 linker is not always available, studies on the effect of varying PEG linker lengths provide valuable insights.

Table 2: Impact of Linker Length on PROTAC Efficacy (Comparative Data)

Target ProteinLinker Type/LengthDC50 (nM)Dmax (%)Reference
BRD4 PEG35585
PEG4 20 95
PEG5 15 >98
PEG63092
TBK1 < 12 atomsNo degradation-
21 atoms 3 96
29 atoms29276

Note: The data in this table is synthesized from studies on different PROTAC systems and is intended to illustrate the general trend of linker length optimization.

The data suggests that an optimal linker length exists for each target-E3 ligase pair, and a PEG5 linker has been shown to be highly effective in certain systems.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells via monoclonal antibodies. The linker in an ADC must be stable in circulation but allow for the efficient release of the payload within the target cell. PEG linkers, including those with a PEG5 chain, can enhance the pharmacokinetic properties of ADCs by increasing their hydrophilicity and circulation half-life. This can lead to improved tumor accumulation and overall efficacy.

The heterobifunctional nature of this compound allows for the controlled, site-specific conjugation of the drug payload to the antibody, resulting in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy (Comparative Data)

ADC SystemLinkerPlasma Half-lifeIn Vivo EfficacyReference
Affibody-MMAENo PEG19.6 min-
PEG4k 49.2 min -
PEG10k219.0 minMost ideal
Glucuronide-MMAEPEG8Slower clearance-
PEG12 No further advantage -

Note: This table presents data from different ADC platforms to highlight the general impact of PEGylation on pharmacokinetic parameters.

Longer PEG chains generally lead to longer plasma half-lives, which can enhance in vivo efficacy. However, there can be a trade-off with in vitro cytotoxicity. The optimal PEG length, such as that provided by a PEG5 linker, needs to be empirically determined for each specific ADC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in the synthesis of bioconjugates.

General Protocol for Amide Bond Formation

The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., an E3 ligase ligand or a modified antibody) using standard amide coupling reagents.

Materials:

  • This compound

  • Amine-containing molecule

  • Coupling reagents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Anhydrous solvent: e.g., DMF (Dimethylformamide), DCM (Dichloromethane)

  • Base (optional, depending on the coupling reagent): e.g., DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve the amine-containing molecule in the anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Add the coupling reagent (and base, if required) to the solution of this compound and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Slowly add the activated this compound solution to the solution of the amine-containing molecule.

  • Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction as appropriate for the reagents used.

  • Purify the resulting conjugate using column chromatography or other suitable purification techniques.

Characterization of the Conjugate

The synthesized bioconjugate should be thoroughly characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC):

    • Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect the presence of aggregates or fragments.

    • Hydrophobic Interaction Chromatography (HIC-HPLC): For ADCs, to determine the drug-to-antibody ratio (DAR) distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the linker and its successful conjugation.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the application of this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (with PEG5 linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound POI_bound->PROTAC_bound PROTAC_bound->E3_Ligase_bound Ubiquitination Ubiquitination E3_Ligase_bound->Ubiquitination Recruitment Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Polyubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow start Start antibody_mod Antibody Modification (e.g., site-specific cysteine introduction) start->antibody_mod linker_payload_prep Linker-Payload Preparation (this compound + Drug) start->linker_payload_prep conjugation Conjugation Reaction (Thiol-maleimide or other chemistry) antibody_mod->conjugation linker_payload_prep->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization (MS, HPLC, DAR determination) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: General workflow for ADC synthesis.

Conclusion

This compound represents a significant tool in the arsenal of biomedical researchers and drug developers. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a robust platform for the construction of next-generation ADCs and PROTACs. The ability to precisely control the linker length and introduce desired functionalities is key to optimizing the therapeutic potential of these complex bioconjugates. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the rational design and application of linkers like this compound will be instrumental in advancing the field of targeted medicine.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Hydroxy-PEG5-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as peptides, proteins, and small drugs. The covalent attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and improve the overall stability of the conjugated molecule.[1][2]

This document provides detailed application notes and protocols for the conjugation of a hydroxyl-terminated PEG linker with a carboxylic acid group, specifically Hydroxy-PEG5-acid, to a molecule containing a primary amine. The primary method described is the use of carbodiimide chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the PEG linker and the amine-containing molecule.[3][4]

Principle of the Reaction

The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid group of the this compound must first be "activated" to a more reactive species. The EDC/NHS system is a common and effective method for this activation.[5]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Coupling: While the O-acylisourea intermediate can react directly with a primary amine, it is unstable in aqueous solutions and prone to hydrolysis. To improve coupling efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine of the target molecule to form a stable amide bond, with the release of NHS.

Chemical Reaction Pathway

Reaction_Pathway PEG_Acid Hydroxy-PEG5-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) PEG_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea PEG_NHS_Ester Hydroxy-PEG5-NHS Ester (Amine-Reactive) O_Acylisourea->PEG_NHS_Ester + EDC_Urea EDC Urea Byproduct O_Acylisourea->EDC_Urea hydrolysis NHS NHS NHS->PEG_NHS_Ester Conjugate Hydroxy-PEG5-CONH-R (Stable Amide Bond) PEG_NHS_Ester->Conjugate + Released_NHS NHS PEG_NHS_Ester->Released_NHS releases Primary_Amine R-NH2 (Primary Amine) Primary_Amine->Conjugate

Caption: Chemical reaction pathway for EDC/NHS mediated amide coupling.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers such as borate or carbonate buffer.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, reverse-phase HPLC)

  • Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometry)

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO. Store at -20°C, protected from moisture.

  • Amine-containing Molecule Solution: Dissolve the amine-containing molecule in the appropriate Coupling Buffer at a known concentration (e.g., 1-10 mg/mL). If the buffer contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer.

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water. Do not store these solutions for extended periods.

Conjugation Protocol: Two-Step Approach

This two-step approach is generally recommended to minimize side reactions of EDC with the amine-containing molecule.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS (relative to the this compound). A good starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Primary Amine:

    • Add the activated Hydroxy-PEG5-NHS ester solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 by adding Coupling Buffer if necessary. The reaction of the NHS-ester with the primary amine is most efficient at a slightly alkaline pH.

    • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized, but a starting point of 10- to 50-fold molar excess of the PEG linker is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove unreacted PEG linker, byproducts (e.g., EDC urea), and unconjugated starting material from the final product. The choice of purification method depends on the properties of the conjugate.

  • Size-Exclusion Chromatography (SEC) / Desalting: Effective for removing small molecules like excess PEG linker and byproducts from larger protein or peptide conjugates.

  • Dialysis: Suitable for purifying large protein conjugates, effectively removing small molecule impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying peptide and small molecule conjugates. The increased hydrophobicity of the PEGylated product often allows for good separation from the unreacted starting materials.

  • Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on charge differences that may arise from PEGylation.

Characterization of the Conjugate

After purification, the conjugate should be characterized to confirm successful PEGylation and determine the degree of labeling.

  • SDS-PAGE (for protein/peptide conjugates): A shift in the molecular weight band compared to the unconjugated protein indicates successful PEGylation.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.

  • HPLC Analysis: Can be used to assess the purity of the final conjugate.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation - this compound stock - Amine molecule solution - Fresh EDC/NHS solutions Start->Reagent_Prep Activation Activation of PEG-Acid - Mix PEG-Acid, EDC, NHS - Incubate 15-30 min at RT Reagent_Prep->Activation Conjugation Conjugation Reaction - Add activated PEG to amine - Adjust pH to 7.2-8.0 - Incubate 2h at RT or O/N at 4°C Activation->Conjugation Quenching Quench Reaction - Add Tris or Glycine - Incubate 15-30 min at RT Conjugation->Quenching Purification Purification - Size-Exclusion Chromatography - Dialysis - RP-HPLC Quenching->Purification Characterization Characterization - SDS-PAGE - Mass Spectrometry - HPLC Purification->Characterization End End Characterization->End

Caption: A typical workflow for conjugating this compound to a primary amine.

Quantitative Data Summary

The optimal reaction conditions can vary depending on the specific reactants. The following table provides a summary of typical quantitative parameters for the conjugation reaction.

ParameterRecommended RangeNotes
Molar Ratio (PEG-Acid:EDC:NHS) 1 : (2-10) : (1.2-5)A higher excess of EDC/NHS can drive the reaction to completion but may require more extensive purification. A good starting point is 1:5:2.
Molar Ratio (Activated PEG : Amine) (10-50) : 1A molar excess of the activated PEG linker ensures efficient conjugation to the amine-containing molecule.
Activation pH 4.5 - 6.0EDC activation is most efficient in a slightly acidic environment.
Conjugation pH 7.2 - 8.0The reaction of the NHS ester with the primary amine is favored at a neutral to slightly alkaline pH.
Activation Time 15 - 30 minutesSufficient time to form the NHS ester.
Conjugation Time 2 hours - OvernightLonger reaction times may be necessary for less reactive amines or when performing the reaction at 4°C.
Quenching Agent Concentration 20 - 50 mMSufficient to consume all unreacted NHS esters.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC or NHS (hydrolyzed)- Incorrect pH of reaction buffers- Presence of primary amines in buffers- Insufficient molar excess of PEG linker- Use fresh, high-quality EDC and NHS.- Verify the pH of the activation and coupling buffers.- Use amine-free buffers for the conjugation step.- Increase the molar ratio of the activated PEG linker to the amine.
Precipitation of Reactants - Poor solubility of the amine-containing molecule or PEG linker in the reaction buffer.- Add a small amount of a water-miscible organic co-solvent like DMSO or DMF (typically 5-10%).- Adjust the concentration of the reactants.
Multiple PEGylation Products - The amine-containing molecule has multiple primary amine sites.- This is expected for molecules with multiple amines. Optimize the molar ratio of the PEG linker to favor mono-PEGylation if desired.- Purification techniques like IEX or RP-HPLC may be able to separate different PEGylated species.
Hydrolysis of NHS Ester - The reaction was carried out in a highly aqueous environment for an extended period before adding the amine.- Perform the activation step and immediately proceed to the conjugation step.- Consider using the more hydrolysis-resistant Sulfo-NHS for reactions in aqueous buffers.

References

Application Notes and Protocols for EDC/NHS Activation of Hydroxy-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking system for covalently coupling carboxyl groups to primary amines. This method is highly efficient for the activation of molecules like Hydroxy-PEG5-acid, converting its terminal carboxylic acid into a more stable, amine-reactive NHS ester.[1][2][3]

The activation process involves two primary steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive, yet unstable, O-acylisourea intermediate.[2][4]

  • Formation of a Stable NHS Ester: This unstable intermediate readily reacts with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable NHS ester. This semi-stable ester is significantly more resistant to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and can be efficiently reacted with a primary amine-containing molecule to form a stable amide bond.

The inclusion of NHS not only enhances the coupling efficiency but also allows for a two-step conjugation procedure, which is particularly useful for preventing the self-polymerization of molecules that contain both carboxyl and amine groups. The polyethylene glycol (PEG) spacer enhances water solubility and can reduce steric hindrance during subsequent conjugation reactions.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of EDC/NHS activation and the general experimental procedure.

EDC_NHS_Mechanism cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amine Coupling PEG_COOH This compound (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS Urea Isourea Byproduct Intermediate->Urea releases NHS NHS Conjugate Stable Amide Bond (R-CO-NH-R') NHS_Ester->Conjugate + R'-NH2 Released_NHS Released NHS NHS_Ester->Released_NHS releases Amine Primary Amine (R'-NH2)

Caption: EDC/NHS activation of this compound and subsequent amine coupling.

Experimental_Workflow start Start: Reagent Preparation dissolve_peg Dissolve this compound in Activation Buffer (pH 4.5-6.0) start->dissolve_peg add_reagents Add EDC and NHS (Prepare solutions fresh) dissolve_peg->add_reagents incubate Incubate for 15-30 min at Room Temperature add_reagents->incubate activation_complete Activation Complete (PEG-NHS Ester Formed) incubate->activation_complete optional_purify Optional: Purify Activated PEG (Desalting Column) activation_complete->optional_purify for sensitive applications adjust_ph Adjust pH to 7.2-8.0 (if not purifying) activation_complete->adjust_ph for in-situ coupling add_amine Add Amine-Containing Molecule optional_purify->add_amine adjust_ph->add_amine incubate_couple Incubate for 2h at RT or Overnight at 4°C add_amine->incubate_couple quench Quench Reaction (e.g., with Hydroxylamine, Tris) incubate_couple->quench purify_final Purify Final Conjugate (Dialysis or SEC) quench->purify_final end End: Characterize Conjugate purify_final->end

Caption: Experimental workflow for activation and conjugation.

Materials and Reagents

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. (Note: Do not use buffers containing primary amines or carboxylates like Tris, glycine, or acetate).

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Hydroxylamine-HCl (pH 8.5) or 1 M Tris-HCl (pH 8.0).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for initial stock solutions.

  • Amine-containing molecule for conjugation.

  • Desalting columns or dialysis equipment for purification.

Experimental Protocols

4.1. Reagent Preparation and Handling

  • EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive. Store them desiccated at -20°C. Before opening, always allow vials to equilibrate to room temperature to prevent condensation.

  • Stock Solutions: Prepare stock solutions of EDC and NHS/Sulfo-NHS in high-purity anhydrous solvent (e.g., DMF, DMSO) or Activation Buffer immediately before use, as their activity diminishes in aqueous solutions.

  • This compound: Can be dissolved directly in the Activation Buffer. If solubility is an issue, a stock solution in DMSO or DMF can be prepared.

4.2. Protocol 1: Two-Step Activation and Conjugation

This protocol is recommended to prevent unwanted side reactions, such as the polymerization of a target molecule that also contains carboxyl groups.

Step A: Activation of this compound

  • Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0) to the desired concentration.

  • Add freshly prepared EDC and NHS (or Sulfo-NHS) to the PEG-acid solution. A molar excess is recommended (see Table 1 for starting ratios).

  • Mix the components well and incubate the reaction for 15-30 minutes at room temperature.

Step B: Conjugation to Primary Amines

  • Immediately after activation, remove excess EDC, NHS, and the isourea byproduct using a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.2). This step also serves to exchange the buffer for the optimal coupling pH.

  • Prepare your amine-containing molecule in the Coupling Buffer.

  • Add the purified, activated PEG-NHS ester solution to the amine-containing molecule solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding Quenching Solution (e.g., hydroxylamine to a final concentration of 10-50 mM or Tris to 20-50 mM) and incubate for 15-30 minutes. This step terminates the reaction by hydrolyzing or capping any unreacted NHS esters.

  • Purify the final conjugate using size-exclusion chromatography (desalting column) or dialysis to remove quenching reagents and unreacted PEG.

4.3. Protocol 2: One-Pot (In-Situ) Activation and Conjugation

This streamlined method is suitable when the amine-containing molecule does not possess reactive carboxyl groups.

  • Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0).

  • Add freshly prepared EDC and NHS. Mix well and incubate for 15 minutes at room temperature to form the activated PEG-NHS ester.

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Raise the pH of the activated PEG solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer (e.g., 10x PBS) or another suitable non-amine buffer.

  • Immediately add the amine-containing molecule to the pH-adjusted activated PEG solution.

  • Incubate, quench, and purify as described in Protocol 1 (Step B, steps 4-6).

Data Presentation: Recommended Reaction Parameters

The optimal conditions can vary depending on the specific reactants. The following table provides suggested starting points for optimization.

ParameterRecommended Molar Ratio (Acid:Reagent)PurposeNotes
EDC 1 : 2 to 1 : 10Activation of the carboxyl groupUse a 2- to 10-fold molar excess over the carboxyl groups. Higher concentrations can sometimes cause precipitation.
NHS/Sulfo-NHS 1 : 2 to 1 : 10Stabilization of the activated intermediateA common starting point is a 2- to 5-fold molar excess over carboxyl groups. Often used in a 1:1 or slightly higher ratio to EDC.
Amine-Molecule 1 : 1 to 1 : 10 (Linker:Amine)Conjugation to the activated linkerThe ratio depends on the desired degree of labeling and should be optimized empirically.

Reaction Monitoring and Characterization

  • Activation Confirmation: Successful formation of the NHS ester can be monitored by techniques like HPLC, as the activated ester will have a different retention time than the starting acid. NHS and Sulfo-NHS absorb strongly at 260-280 nm, which can be used to monitor their removal during purification.

  • Conjugation Analysis: The final conjugate can be analyzed by SDS-PAGE (for protein targets, showing a shift in molecular weight), mass spectrometry (to confirm covalent modification and determine the degree of labeling), and HPLC.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Conjugation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and degrade over time.Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Suboptimal pH: Activation is inefficient at high pH; coupling is inefficient at low pH.Verify the pH of your reaction buffers. Use MES buffer at pH 4.5-6.0 for activation and PBS or Borate buffer at pH 7.2-8.5 for coupling.
Hydrolysis of Intermediates: The O-acylisourea and NHS ester are both susceptible to hydrolysis, especially at high pH.Perform the conjugation step as quickly as possible after the activation step. Keep reactions cool if necessary. The half-life of NHS esters is only 10 minutes at pH 8.6.
Competing Nucleophiles in Buffer: Buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate) will compete in the reaction.Use non-reactive buffers such as MES, HEPES, and PBS for the appropriate steps.
Precipitation During Reaction High Reagent Concentration: Very high concentrations of EDC or the target molecules can lead to precipitation.Try reducing the concentration of EDC. Ensure your target molecule is soluble and stable in the chosen reaction buffers.
Poor Solubility: The NHS-activated intermediate may have lower aqueous solubility than the starting acid.Consider using the more water-soluble Sulfo-NHS instead of NHS. For organic-soluble molecules, a solvent like DMF or DMSO can be used.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using a Hydroxy-PEG5-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing its efficacy while minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index.[2]

Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to increase hydrophilicity, which is particularly beneficial when working with hydrophobic drug payloads, thereby preventing aggregation.[3][4] PEGylation can also prolong the circulation half-life of the ADC and reduce its immunogenicity.[5] This document provides a detailed experimental procedure for the development of an ADC using a bifunctional Hydroxy-PEG5-acid linker. This linker offers a defined spacer length between the antibody and the drug, which can be crucial for optimal biological activity, and possesses a terminal carboxylic acid for conjugation to the antibody and a hydroxyl group for attachment of the payload. The protocols outlined here describe a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody, a common and effective approach for ADC synthesis.

Experimental Workflow

The overall process for generating an ADC with a this compound linker involves the synthesis of the drug-linker conjugate, followed by its conjugation to the antibody, and subsequent purification and characterization of the final ADC.

ADC_Development_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization & Evaluation Drug Cytotoxic Drug (with reactive group) Linker This compound Drug->Linker Activation & Coupling Activated_Drug_Linker Activated Drug-Linker Conjugate Linker->Activated_Drug_Linker Purification Activated_Drug_Linker_Input Activated Drug-Linker Antibody Monoclonal Antibody (mAb) Crude_ADC Crude ADC Antibody->Crude_ADC Conjugation Activated_Drug_Linker_Input->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., SEC) Purified_ADC_Input Purified ADC Characterization Physicochemical Characterization (DAR, Purity, etc.) Purified_ADC_Input->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Efficacy, PK/PD) In_Vitro->In_Vivo

Caption: Experimental workflow for ADC development.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug with a suitable reactive group (e.g., an amine) to the hydroxyl group of the this compound linker. The carboxylic acid end of the linker will be used for subsequent conjugation to the antibody.

Materials:

  • Cytotoxic Drug (with a reactive group)

  • This compound

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable activating agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and the cytotoxic drug (1 equivalent) in anhydrous DCM.

    • Add DCC (1.5 equivalents) and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the Drug-Linker Conjugate:

    • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by RP-HPLC to obtain the pure drug-linker conjugate.

  • Lyophilization:

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the purified drug-linker conjugate to the lysine residues of the monoclonal antibody via the carboxylic acid group on the linker.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-Linker Conjugate

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns or Tangential Flow Filtration (TFF) system

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 5-10 fold molar excess over the antibody) in anhydrous DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10-15% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or a TFF system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the ADC

This protocol outlines the key analytical methods to characterize the purified ADC.

Methods:

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC)-HPLC: This is the gold standard for determining the DAR and the distribution of different drug-loaded species.

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the drug. The DAR can be calculated using the Beer-Lambert law.

  • Analysis of Purity and Aggregation:

    • Size Exclusion Chromatography (SEC)-HPLC: To determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • Confirmation of Conjugation:

    • Mass Spectrometry (MS): To confirm the identity and integrity of the ADC by measuring its molecular weight.

Protocol 4: In Vitro Evaluation of the ADC

This protocol describes the essential in vitro assays to assess the biological activity of the newly synthesized ADC.

Methods:

  • Antigen Binding Affinity:

    • Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): To compare the binding affinity of the ADC to its target antigen with that of the unconjugated antibody.

  • In Vitro Cytotoxicity Assay:

    • Incubate cancer cells expressing the target antigen with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-96 hours).

    • Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.

    • Determine the IC50 (half-maximal inhibitory concentration) for each compound.

  • Internalization Assay:

    • Label the ADC with a fluorescent dye (e.g., FITC).

    • Incubate target cells with the fluorescently labeled ADC.

    • Visualize and quantify internalization using confocal microscopy or flow cytometry.

Data Presentation

Quantitative data from the characterization and in vitro studies should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Characterization of the ADC

ParameterADC Batch 1ADC Batch 2Control (Unconjugated mAb)
Concentration (mg/mL) 5.25.55.0
Average DAR (HIC-HPLC) 3.84.1N/A
Monomer Purity (SEC-HPLC) >98%>97%>99%
Aggregation (SEC-HPLC) <2%<3%<1%

Table 2: In Vitro Biological Activity of the ADC

CompoundTarget Antigen Binding (KD, nM)In Vitro Cytotoxicity (IC50, nM)
ADC 1.510.2
Unconjugated mAb 1.2>1000
Free Drug N/A0.5

Mechanism of Action

The mechanism of action of an ADC involves several key steps, from binding to the target cell to the ultimate induction of cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release 3. Lysosomal Trafficking & Drug Release Lysosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Cell_Death 4. Apoptosis / Cell Death Released_Drug->Cell_Death

Caption: General mechanism of action for an ADC.

Conclusion

The protocols and methodologies described in this application note provide a comprehensive framework for the development and preclinical evaluation of an antibody-drug conjugate utilizing a this compound linker. The use of PEG linkers in ADC development offers significant advantages in terms of physicochemical and pharmacokinetic properties. Careful characterization and in vitro testing are crucial steps to ensure the quality, potency, and specificity of the ADC before proceeding to in vivo studies. The successful implementation of these procedures will enable researchers to generate novel and effective ADCs for targeted cancer therapy.

References

Application Notes and Protocols for Mass Spectrometry Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to peptides and proteins, is a widely used strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. This modification can improve pharmacokinetic and pharmacodynamic profiles, increase drug stability, and reduce immunogenicity.[1][2][3] However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites present significant analytical challenges for the characterization of these complex molecules.[1][4]

Mass spectrometry (MS) has emerged as a powerful tool for the detailed structural characterization of PEGylated peptides, enabling the determination of the degree of PEGylation, the site of attachment, and the overall heterogeneity of the conjugate. This document provides detailed application notes and experimental protocols for the successful mass spectrometry analysis of PEGylated peptides.

Challenges in Mass Spectrometry of PEGylated Peptides

The analysis of PEGylated peptides by mass spectrometry is complicated by several factors:

  • Polydispersity of PEG: Commercial PEG reagents are typically a heterogeneous mixture of polymer chains of different lengths, leading to a distribution of masses for the PEGylated peptide. This results in a complex mass spectrum with multiple overlapping peaks, each differing by the mass of a single ethylene glycol unit (44 Da).

  • Multiple Charge States: Electrospray ionization (ESI), a common ionization technique for large molecules, often produces a series of multiply charged ions for a single analyte. The combination of polydispersity and multiple charge states leads to highly congested and difficult-to-interpret mass spectra.

  • Determining the Site of PEGylation: Identifying the specific amino acid residue(s) to which the PEG moiety is attached requires tandem mass spectrometry (MS/MS) techniques, which can be challenging for large, heterogeneous molecules.

  • Ion Suppression: The presence of PEG can sometimes suppress the ionization of the peptide itself, leading to reduced sensitivity.

Experimental Workflow

A typical workflow for the mass spectrometry analysis of PEGylated peptides involves sample preparation, liquid chromatography separation, mass spectrometric analysis, and data processing.

PEGylated Peptide Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Desalting & Buffer Exchange LC Liquid Chromatography (LC) SamplePrep->LC Injection EnzymaticDigest Enzymatic Digestion (Optional for Peptide Mapping) EnzymaticDigest->LC MS Mass Spectrometry (MS) LC->MS Ionization MSMS Tandem MS (MS/MS) MS->MSMS Fragmentation Deconvolution Spectral Deconvolution MS->Deconvolution DataAnalysis Data Analysis & Interpretation MSMS->DataAnalysis Deconvolution->DataAnalysis

Figure 1: General workflow for the mass spectrometry analysis of PEGylated peptides.

Experimental Protocols

Protocol 1: Intact Mass Analysis of PEGylated Peptides by LC-MS with Post-Column Addition of an Amine

This protocol is designed to determine the average molecular weight and the distribution of PEGylated species. The post-column addition of an amine, such as triethylamine (TEA), acts as a charge-reducing agent, simplifying the mass spectrum.

1. Sample Preparation:

  • Dissolve the PEGylated peptide in a suitable solvent, such as 10% acetonitrile with 0.1% formic acid.

  • If the sample contains high concentrations of salts or detergents, perform desalting using a suitable method, such as centrifugal filter units with an appropriate molecular weight cutoff (MWCO). Repeat the desalting process 3-8 times as needed.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for peptide or protein separation (e.g., C4, C8, or C18).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40-60 °C.

3. Post-Column Amine Addition:

  • Prepare a solution of 0.2-1% triethylamine (TEA) in a suitable solvent (e.g., isopropanol or acetonitrile).

  • Use a syringe pump to deliver the TEA solution at a low flow rate (e.g., 10 µL/min) through a T-junction placed between the LC column outlet and the mass spectrometer inlet. The concentration of TEA may need to be optimized to achieve the best spectral quality.

4. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: A wide m/z range is necessary to detect the various charge states of the PEGylated peptide (e.g., m/z 1500-7500 for a 20 kDa PEGylated species).

  • Data Acquisition: Acquire data in full scan mode.

5. Data Analysis:

  • Use a deconvolution software package (e.g., Bayesian Protein Reconstruct) to process the raw mass spectrum and generate a zero-charge mass spectrum. This will show the distribution of PEGylated species, with each peak separated by 44 Da, corresponding to one ethylene glycol unit.

Protocol 2: Identification of PEGylation Sites by LC-MS/MS

This protocol is used to determine the specific amino acid residues where PEG is attached. It involves enzymatic digestion of the PEGylated peptide followed by tandem mass spectrometry analysis.

1. Sample Preparation and Enzymatic Digestion:

  • Denature the PEGylated peptide by heating or using a denaturing agent.

  • Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).

  • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide, IAA).

  • Perform enzymatic digestion using a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:20 (w/w).

  • Incubate at 37°C for 4-18 hours.

  • Quench the digestion reaction by adding an acid (e.g., formic acid or trifluoroacetic acid).

2. Liquid Chromatography (LC) Conditions:

  • Use a nano-flow or micro-flow LC system for enhanced sensitivity.

  • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient optimized for the separation of peptides.

  • Flow Rate: 300 nL/min to 10 µL/min.

3. Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • In DDA, the most intense precursor ions from a full scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • In-source fragmentation can also be combined with CID-MS/MS to aid in the elucidation of PEGylated sites.

4. Data Analysis:

  • Use a proteomics software suite to search the MS/MS data against the amino acid sequence of the peptide.

  • The software will identify the peptide sequences and the modifications present, including the mass of the PEG moiety on specific amino acid residues.

Data Presentation

Quantitative data from the mass spectrometry analysis of PEGylated peptides should be summarized in clear and concise tables for easy comparison.

Table 1: Intact Mass Analysis of a Mono-PEGylated Peptide

ParameterObserved ValueTheoretical Value
Average Molecular Weight (Da)25,45025,435
Number of Ethylene Glycol Units~450454
Polydispersity Index (PDI)1.02N/A

Table 2: Effect of Triethylamine (TEA) Concentration on Charge State Distribution

TEA ConcentrationDominant Charge StatesSpectral Complexity
0%+15 to +25Very High
0.2%+10 to +18High
0.5%+7 to +12Moderate
1.0%+5 to +9Low

Visualization of Key Concepts

PEGylated Peptide Structure cluster_peptide Peptide Backbone cluster_peg PEG Moiety A1 Amino Acid A2 Amino Acid A1->A2 A3 Amino Acid A2->A3 A4 Amino Acid A3->A4 Linker Linker A3->Linker Attachment Site P1 -(O-CH2-CH2)n- Linker->P1

Figure 2: General structure of a PEGylated peptide.

MSMS Fragmentation of a PEGylated Peptide cluster_fragments Fragment Ions Precursor PEGylated Peptide Ion b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD peg_fragments PEG-specific ions Precursor->peg_fragments CID/HCD

Figure 3: Fragmentation of a PEGylated peptide in MS/MS.

Conclusion

The mass spectrometry analysis of PEGylated peptides is a complex but essential task in the development of biopharmaceuticals. By employing appropriate sample preparation techniques, optimized LC-MS methods, and advanced data analysis software, it is possible to obtain detailed structural information, including the degree of PEGylation, the site of attachment, and the overall heterogeneity of the sample. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully characterize these important therapeutic molecules.

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEGs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation techniques utilizing heterobifunctional polyethylene glycol (PEG) linkers. The following sections offer comprehensive protocols for common conjugation chemistries, quantitative data for comparing methodologies, and visual diagrams to illustrate key processes.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are powerful tools in bioconjugation, enabling the covalent linkage of two different biomolecules with high precision and efficiency.[1][2] These linkers consist of a polyethylene glycol chain with distinct reactive functional groups at each end.[1][3] This dual reactivity is instrumental in a variety of biomedical applications, most notably in targeted drug delivery systems like antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug.[1]

The inclusion of a PEG spacer offers several advantages:

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain can improve the solubility and stability of hydrophobic drugs.

  • Prolonged Circulation Half-Life : The PEG linker can shield the conjugated molecule from enzymatic degradation, extending its time in circulation.

  • Reduced Immunogenicity : PEGylation can mask immunogenic sites on a molecule, reducing the likelihood of an immune response.

  • Tunable Pharmacokinetics : The length of the PEG chain can be varied to optimize the pharmacokinetic properties of the final conjugate.

Commonly employed heterobifunctional PEG linkers feature combinations of reactive groups such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues on proteins), maleimides for reacting with sulfhydryl groups (e.g., cysteine residues), and bioorthogonal functionalities like azides and alkynes for "click chemistry" reactions. The choice of linker and conjugation chemistry is critical for the stability, efficacy, and safety of the final bioconjugate.

Quantitative Data on Heterobifunctional PEG Bioconjugation

The selection of a bioconjugation strategy often depends on factors such as reaction efficiency, the stability of the resulting linkage, and the specific functional groups available on the biomolecules to be conjugated. The following tables summarize key quantitative parameters for common heterobifunctional PEG chemistries.

Table 1: Reaction Conditions for Common Heterobifunctional PEG Chemistries

Linker ChemistryTarget Functional GroupOptimal pH RangeMolar Excess of PEG LinkerReaction TimeTemperatureResulting Bond
NHS Ester Primary Amines (-NH₂)7.0 - 9.010 - 50-fold30 min - 2 hoursRoom Temp or 4°CAmide
Maleimide Sulfhydryls (-SH)6.5 - 7.510 - 20-fold30 min - 4 hoursRoom Temp or 4°CThioether
DBCO (SPAAC) Azides (-N₃)4.0 - 9.05 - 10-fold1 - 4 hoursRoom TempTriazole
Aldehyde N-terminal Amines (-NH₂)5.0 - 8.0VariesVariesVariesImine (reducible to secondary amine)
Hydrazide Aldehydes/Ketones4.5 - 5.5VariesVariesVariesHydrazone

Table 2: Stability of Linkages Formed by Heterobifunctional PEGs

LinkageFormation ChemistryStability Characteristics
Amide NHS Ester + AmineHighly stable under physiological conditions.
Thioether Maleimide + ThiolStable covalent bond.
Triazole Click Chemistry (e.g., SPAAC)Very stable and biocompatible.
Hydrazone Hydrazide + Aldehyde/KetoneCan be designed to be acid-labile, allowing for drug release in acidic tumor microenvironments.
Secondary Amine Reductive Amination of ImineStable covalent bond.

Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEGs.

Protocol 1: Two-Step Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using an NHS-Ester-PEG-Maleimide linker.

Materials:

  • Protein-NH₂ (e.g., antibody)

  • Molecule-SH (e.g., drug or peptide)

  • NHS-Ester-PEG-Maleimide

  • Amine-free, sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5 ("Conjugation Buffer")

  • Organic solvent (DMSO or DMF)

  • Desalting column

  • Quenching reagent (e.g., Tris or glycine for NHS ester, cysteine or 2-mercaptoethanol for maleimide)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.

  • Dissolve the Protein-NH₂ in Conjugation Buffer.

  • Add a 10- to 50-fold molar excess of the dissolved NHS-Ester-PEG-Maleimide to the Protein-NH₂ solution.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.1- to 5-fold molar excess of Molecule-SH over the protein is recommended.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Characterization:

  • Analyze the conjugate by SDS-PAGE to observe the shift in molecular weight.

  • Assess the purity and aggregation of the conjugate by SEC-HPLC.

  • Determine the degree of labeling using mass spectrometry.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Maleimide Reaction A Protein-NH₂ C Mix in Conjugation Buffer (pH 7.2-7.5) A->C B NHS-Ester-PEG-Maleimide (in DMSO/DMF) B->C D Incubate (30 min @ RT or 2h @ 4°C) C->D E Desalting Column D->E F Maleimide-PEG-Protein E->F H Mix F->H G Molecule-SH G->H I Incubate (30 min @ RT or 2h @ 4°C) H->I J Quench Reaction (e.g., Cysteine) I->J K Purification (SEC) J->K L Final Conjugate: Protein-PEG-Molecule K->L G cluster_0 Step 1: Protein Labeling with DBCO-PEG-NHS Ester cluster_1 Step 2: Copper-Free Click Reaction A Protein-NH₂ C Mix in Amine-Free Buffer (pH 8.0-8.5) A->C B DBCO-PEG-NHS Ester (in DMSO/DMF) B->C D Incubate (30-60 min @ RT) C->D E Quench Reaction (Tris-HCl) D->E F Desalting Column (PBS, pH 7.4) E->F G DBCO-PEG-Protein F->G I Mix G->I H Azide-Molecule H->I J Incubate (1-4h @ RT) I->J K Purification (SEC) J->K L Final Conjugate: Protein-PEG-Molecule K->L G A Crude Conjugation Mixture B Purification A->B C Size-Exclusion Chromatography (SEC) B->C Primary Method D Ion-Exchange Chromatography (IEX) B->D Isomer Separation E Hydrophobic Interaction Chromatography (HIC) B->E Alternative F Purified PEGylated Protein C->F D->F E->F G Characterization F->G H SDS-PAGE (Molecular Weight Shift, Purity) G->H I SEC-HPLC (Purity, Aggregation) G->I J Mass Spectrometry (Degree of PEGylation) G->J K Circular Dichroism (Protein Structure) G->K L Final Characterized Product H->L I->L J->L K->L

References

Application Notes and Protocols for Labeling Antibodies with Hydroxy-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[1][2] This document provides a detailed protocol for the labeling of antibodies with Hydroxy-PEG5-acid, a short, hydrophilic linker.

The labeling process is a two-step procedure. First, the terminal carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a more stable amine-reactive NHS ester.[][4] In the second step, this activated PEG linker is covalently conjugated to primary amines, primarily on the side chains of lysine residues and the N-terminus of the antibody, forming a stable amide bond.[]

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Monoclonal Antibody (mAb)User-defined-
This compounde.g., BroadPharmBP-22345
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)e.g., Thermo Fisher Scientific22980
N-hydroxysuccinimide (NHS)e.g., Thermo Fisher Scientific24500
Activation Buffer (0.1 M MES, pH 6.0)--
Conjugation Buffer (PBS, pH 7.4)--
Quenching Buffer (1 M Tris-HCl, pH 8.0)--
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-Aldrich-
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific89882
Amicon® Ultra Centrifugal Filter Units, 50 kDa MWCOMilliporeSigmaUFC905024

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to create an amine-reactive NHS ester.

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 6.0). These solutions are susceptible to hydrolysis and should be used promptly.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

The following diagram illustrates the activation and subsequent conjugation steps.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Quenching & Purification PEG_Acid This compound (-COOH) Activated_PEG Amine-Reactive PEG5-NHS Ester PEG_Acid->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS (Activation Buffer, pH 6.0) EDC_NHS->Activated_PEG PEG_Conjugate PEGylated Antibody Activated_PEG->PEG_Conjugate 1-2 hours, RT (Conjugation Buffer, pH 7.4) Antibody Antibody (-NH2) Antibody->PEG_Conjugate Pure_Conjugate Purified PEGylated Antibody PEG_Conjugate->Pure_Conjugate Quench & Purify Quench Quenching Buffer (e.g., Tris) Quench->Pure_Conjugate Purification Purification (e.g., SEC) Purification->Pure_Conjugate

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Hydroxy-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic potential. This functionalization imparts "stealth" characteristics, enabling nanoparticles to evade the mononuclear phagocyte system, thereby prolonging their systemic circulation time. The inclusion of a hydrophilic PEG layer also improves colloidal stability, reduces protein adsorption, and minimizes non-specific cellular uptake.

Hydroxy-PEG5-acid is a short-chain, heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface engineering. It possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal hydroxyl group that can be further modified for the conjugation of targeting ligands, imaging agents, or therapeutic molecules. This dual functionality makes this compound an ideal candidate for developing sophisticated, multifunctional nanocarriers for targeted drug delivery and diagnostic applications.

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles using this compound, characterization of the resulting PEGylated nanoparticles, and subsequent functionalization of the terminal hydroxyl group.

Data Presentation: Physicochemical Characterization of PEGylated Nanoparticles

The successful surface modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-Functionalized Nanoparticles102 ± 4.5< 0.2
After this compound Conjugation115 ± 5.2< 0.2

Table 2: Change in Surface Charge (Zeta Potential)

Nanoparticle FormulationZeta Potential (mV)
Amine-Functionalized Nanoparticles+25 ± 3.1
After this compound Conjugation-15 ± 2.5

Table 3: Drug Loading and Release Profile

Nanoparticle FormulationDrug Loading Capacity (%)Drug Encapsulation Efficiency (%)In Vitro Release at 24h (%)
Bare Nanoparticles8.5 ± 0.775 ± 5.265 ± 4.8
PEGylated Nanoparticles7.2 ± 0.572 ± 4.545 ± 3.9

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups using the carbodiimide crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Deionized (DI) water

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (PEG-acid:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker to the surface amine groups on the nanoparticles is a common starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer (PBS, pH 7.4).

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Purification of PEGylated Nanoparticles:

    • Quench the reaction by adding Quenching Buffer and incubating for 15 minutes.

    • Separate the nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other types, use centrifugation (e.g., 15,000 x g for 30 minutes).

    • Remove the supernatant containing unreacted PEG linker and byproducts.

    • Wash the nanoparticles by resuspending them in DI water and repeating the separation step. Perform at least three wash cycles.

    • Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Functionalization of the Terminal Hydroxyl Group of PEGylated Nanoparticles

This protocol describes the activation of the terminal hydroxyl group on the PEGylated nanoparticle surface to an N-hydroxysuccinimidyl (NHS) carbonate ester, which can then react with primary amines of a targeting ligand or other molecules.

Materials:

  • This compound modified nanoparticles

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Molecule with a primary amine group (e.g., targeting peptide, fluorescent dye)

  • Magnetic separator or centrifuge

Procedure:

  • Nanoparticle Preparation: Lyophilize the purified this compound modified nanoparticles to obtain a dry powder.

  • Activation of the Terminal Hydroxyl Group:

    • Resuspend the dried nanoparticles in anhydrous DMF.

    • Add a 10-fold molar excess of DSC and TEA (or DIPEA) relative to the estimated number of surface hydroxyl groups.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-activated nanoparticles.

  • Purification of Activated Nanoparticles:

    • Separate the activated nanoparticles from the reaction mixture using a magnetic separator or centrifugation.

    • Wash the nanoparticles three times with anhydrous DMF to remove excess DSC and TEA.

  • Conjugation of Amine-Containing Molecule:

    • Immediately resuspend the activated nanoparticles in fresh anhydrous DMF.

    • Add the amine-containing molecule (dissolved in anhydrous DMF) in a 5 to 20-fold molar excess to the activated surface groups.

    • Allow the reaction to proceed overnight at room temperature with gentle mixing.

  • Final Purification:

    • Separate the functionalized nanoparticles from the reaction mixture.

    • Wash the nanoparticles three times with DMF, followed by three washes with DI water to remove unreacted molecules and solvent.

    • Resuspend the final functionalized nanoparticles in a suitable buffer for storage and further use.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_pegylation PEGylation cluster_functionalization Further Functionalization Amine_NP Amine-Functionalized Nanoparticles Activation Activation of This compound (EDC/NHS) Amine_NP->Activation Conjugation Conjugation to Nanoparticles Activation->Conjugation Purification1 Purification Conjugation->Purification1 PEG_NP This compound Modified Nanoparticles Purification1->PEG_NP OH_Activation Activation of Terminal -OH (DSC/TEA) PEG_NP->OH_Activation Ligand_Conjugation Conjugation of Amine-Ligand OH_Activation->Ligand_Conjugation Purification2 Final Purification Ligand_Conjugation->Purification2 Functional_NP Functionalized Nanoparticles Purification2->Functional_NP

Caption: Workflow for surface modification of nanoparticles.

Signaling Pathways

Cellular Uptake of PEGylated Nanoparticles

PEGylation can influence the mechanism of nanoparticle internalization by cells. While unmodified nanoparticles might be taken up through various endocytic pathways, PEGylation can shift the preference towards clathrin-mediated and caveolae-mediated endocytosis.

cellular_uptake cluster_cme Clathrin-Mediated Endocytosis cluster_cav Caveolae-Mediated Endocytosis NP PEGylated Nanoparticle Membrane Cell Membrane Clathrin_pit Clathrin-coated pit Membrane->Clathrin_pit Caveolae Caveolae Membrane->Caveolae Clathrin_vesicle Clathrin-coated vesicle Clathrin_pit->Clathrin_vesicle Early_endosome Early Endosome Clathrin_vesicle->Early_endosome Lysosome Lysosome (Degradation) Early_endosome->Lysosome Caveosome Caveosome Caveolae->Caveosome Golgi Golgi/ER (Trafficking) Caveosome->Golgi

Caption: Cellular uptake pathways for PEGylated nanoparticles.

Oxidative Stress Induced by PEGylated Nanoparticles

In some instances, PEGylated nanoparticles can induce the production of reactive oxygen species (ROS), leading to oxidative stress within the cell.[1][2][3] This can trigger downstream signaling cascades affecting cell viability.

oxidative_stress PEG_NP PEGylated Nanoparticle (Intracellular) ROS Increased ROS Production PEG_NP->ROS Mito Mitochondrial Dysfunction ROS->Mito Antioxidants Cellular Antioxidants (e.g., Glutathione) ROS->Antioxidants inhibition Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage MMP Decreased Mitochondrial Membrane Potential Mito->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Oxidative stress signaling induced by nanoparticles.

References

Quantitative Analysis of PEGylation Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased drug solubility and stability, extended circulating half-life, reduced immunogenicity, and protection from proteolytic degradation.[1]

The efficiency of the PEGylation reaction, which dictates the distribution of PEGylated species (e.g., mono-, di-, or multi-PEGylated) and the amount of unreacted protein, is a critical quality attribute (CQA) that must be carefully monitored and controlled.[2] Inconsistent PEGylation can lead to variability in drug efficacy and safety. Therefore, robust and accurate analytical methods for the quantitative analysis of PEGylation efficiency are paramount.

These application notes provide a comprehensive overview of the key analytical techniques used to quantify PEGylation efficiency, complete with detailed experimental protocols and data presentation formats to aid researchers in the development and characterization of PEGylated biotherapeutics.

Key Analytical Techniques for Quantifying PEGylation Efficiency

A variety of analytical techniques can be employed to assess the degree and efficiency of PEGylation. The choice of method depends on the specific characteristics of the protein and the PEG reagent, as well as the information required. The most common techniques include chromatography-based methods, electrophoresis, and mass spectrometry.

Table 1: Comparison of Key Analytical Techniques for PEGylation Analysis
Technique Principle Information Obtained Advantages Limitations
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius.[]Purity, presence of aggregates, separation of PEGylated from non-PEGylated protein.[2]Robust, good for initial assessment and removal of unreacted PEG.[2]Low resolution for positional isomers and species with similar sizes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of PEGylated isoforms and positional isomers.High resolution, compatible with mass spectrometry.Can be challenging to optimize, potential for protein denaturation.
Ion-Exchange Chromatography (IEX-HPLC) Separation based on net surface charge.Separation of species with different degrees of PEGylation (charge shielding effect).Good for separating charged variants.Resolution may be limited if PEGylation does not significantly alter the net charge.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separation based on molecular weight under denaturing conditions.Estimation of molecular weight, visualization of different PEGylated species.Simple, widely available, good for initial qualitative assessment.Bands can be smeared or broadened due to PEG-SDS interactions, semi-quantitative.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in a capillary.High-resolution separation of PEGylated species, including positional isomers.High efficiency and resolution, requires small sample volumes.Can be complex to develop methods, potential for protein adsorption to the capillary wall.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Determination of molecular weight by measuring the time of flight of ions.Accurate molecular weight of PEGylated species, determination of the degree of PEGylation.High mass accuracy, good for analyzing complex mixtures.Can have difficulty with very large or heterogeneous PEGs.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the quantitative analysis of PEGylation efficiency.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size in solution, making it an excellent first step for analyzing the outcome of a PEGylation reaction.

  • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or equivalent)

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detector: UV at 214 nm or 280 nm

  • Injection Volume: 20 µL

  • Sample Concentration: 2.0 mg/mL in mobile phase

The resulting chromatogram will show peaks corresponding to different species based on their hydrodynamic volume. Higher molecular weight species, such as aggregates and more highly PEGylated proteins, will elute earlier. The unreacted protein and free PEG will elute later. The percentage of each species can be calculated from the area of the corresponding peak relative to the total peak area.

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Dilution Dilute to 2.0 mg/mL in Mobile Phase Sample->Dilution Injection Inject 20 µL Dilution->Injection Column SEC Column Injection->Column Detection UV Detection (214/280 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration Quantification Calculate % Purity and % Aggregates PeakIntegration->Quantification

SEC-HPLC Experimental Workflow
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is a powerful tool for resolving different PEGylated isoforms and positional isomers with high resolution.

  • Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 150 x 4.6 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 20% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45 °C

  • Detector: UV at 214 nm or 280 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Quench the PEGylation reaction with an equal volume of 50 mM Tris/1% TFA (pH ~2).

The retention time of the PEGylated protein will be influenced by the number and location of the attached PEG chains. The relative abundance of each isoform can be determined from the corresponding peak area.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique for estimating the molecular weight of proteins and visualizing the products of a PEGylation reaction.

  • Gel: 4-20% gradient pre-casted acrylamide gel

  • Running Buffer: Tris-glycine-SDS buffer

  • Sample Preparation: Mix the sample with 2X non-reducing Laemmli sample buffer. Heat at 95°C for 5 minutes.

  • Loading: Load 10-20 µg of protein per well.

  • Electrophoresis: Run at 100-150 V until the dye front reaches the bottom of the gel.

  • Staining:

    • Coomassie Blue Staining: For protein detection.

    • Barium-Iodide Staining: For specific detection of PEG. This involves incubating the gel in a 5% barium chloride solution followed by an iodine solution.

The PEGylated protein will migrate slower than the unmodified protein, resulting in a band with a higher apparent molecular weight. The presence of multiple bands can indicate a mixture of mono-, di-, and multi-PEGylated species. Densitometry can be used for semi-quantitative analysis of the band intensities. It is important to note that PEG can interact with SDS, leading to smeared bands and an overestimation of the molecular weight.

PEGylation_Process cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Quantitative Analysis cluster_result Result Protein Protein Reaction Reaction Mixture (PEGylated Protein, Unreacted Protein, Free PEG) Protein->Reaction PEG Activated PEG PEG->Reaction Purification Purification (e.g., IEX, SEC) Reaction->Purification Analysis Analysis Techniques (HPLC, CE, MS, SDS-PAGE) Purification->Analysis Result Quantified PEGylation Efficiency & Purity Profile Analysis->Result

General Workflow for Protein PEGylation and Analysis
Capillary Electrophoresis (CE)

CE offers high-resolution separation of PEGylated proteins based on their charge-to-mass ratio.

  • Capillary: Fused silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length).

  • Buffer: 100 mM Glycine, pH 9.0 (optimization may be required).

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 or 214 nm.

The electropherogram will show sharp peaks corresponding to the different PEGylated species. The migration time will be influenced by both the size and the charge of the molecule. The relative percentage of each species can be calculated from the corrected peak area (peak area divided by migration time).

MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides accurate molecular weight information, allowing for the direct determination of the number of PEG chains attached to the protein.

  • Matrix: Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is a common matrix for proteins.

  • Sample Preparation: Mix the purified PEGylated protein sample (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry.

  • Instrumental Analysis: Acquire mass spectra in the appropriate mass range in positive ion linear mode. Optimize laser power to achieve a good signal-to-noise ratio.

The mass spectrum will display a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between adjacent peaks will correspond to the molecular weight of the attached PEG moiety. The average degree of PEGylation can be calculated based on the weighted average of the peak intensities.

Example Calculation: If the mass of the unmodified protein is 20,000 Da and a major peak is observed at 40,000 Da with a 20 kDa PEG reagent, this indicates the presence of a mono-PEGylated species.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of a PEGylation reaction. The specific values will vary depending on the protein, PEG reagent, and reaction conditions.

Table 2: Example Quantitative Data for a PEGylation Reaction
Analytical Method Parameter Measured Unmodified Protein Mono-PEGylated Di-PEGylated Aggregates
SEC-HPLC % Peak Area15%75%5%5%
RP-HPLC % Peak Area (Isomer 1)-40%--
% Peak Area (Isomer 2)-35%--
MALDI-TOF MS Observed Mass (Da)20,00040,00060,000-
Relative Intensity10%80%10%-

Conclusion

The quantitative analysis of PEGylation efficiency is a critical aspect of the development and quality control of PEGylated biotherapeutics. A combination of analytical techniques is often necessary to fully characterize the reaction products. SEC-HPLC provides a good overview of the product distribution, while RP-HPLC and CE offer higher resolution for isoform separation. SDS-PAGE is a simple method for initial assessment, and MALDI-TOF MS provides definitive molecular weight information. The detailed protocols and data presentation formats provided in these application notes serve as a valuable resource for researchers working to optimize and control the PEGylation process, ultimately ensuring the consistent production of safe and effective therapeutic products.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) that utilize Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in our ADCs with PEG linkers?

A1: Aggregation of ADCs, even with the inclusion of hydrophilic PEG linkers, is a complex issue driven by several factors:

  • Payload Hydrophobicity: The cytotoxic payload is often highly hydrophobic. If the PEG linker does not sufficiently mask this hydrophobicity, intermolecular hydrophobic interactions between ADC molecules can occur, leading to aggregation.[1][2][3][4]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2] Achieving a high DAR while maintaining solubility is a common challenge.

  • Suboptimal PEG Linker Length: The length of the PEG chain is critical. While longer PEG chains generally improve solubility, a very long chain might lead to other issues like steric hindrance during conjugation or unforeseen impacts on ADC stability. Conversely, a PEG chain that is too short may not provide enough of a hydrophilic shield for the payload.

  • Conjugation Chemistry and Conditions: The specific chemistry used for conjugation and the reaction conditions (e.g., pH, temperature, co-solvents) can induce conformational changes in the antibody, exposing hydrophobic patches and promoting aggregation.

  • Formulation and Storage Conditions: Improper buffer composition (pH, ionic strength), the absence of stabilizing excipients, and exposure to physical stress (e.g., freeze-thaw cycles, agitation, light) can all contribute to ADC aggregation over time.

Q2: How does the length of the PEG linker influence ADC aggregation and overall performance?

A2: The length of the PEG linker is a key parameter in ADC design, creating a trade-off between improved physicochemical properties and potential impacts on efficacy.

  • Increased Hydrophilicity and Reduced Aggregation: Longer PEG chains create a larger hydration shell around the hydrophobic payload, which enhances the overall solubility of the ADC and reduces the likelihood of aggregation. This can enable higher drug loading (higher DAR) without compromising stability.

  • Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater tumor accumulation.

  • Potential for Reduced Potency: In some cases, very long PEG linkers have been associated with a decrease in in vitro cytotoxicity. This may be due to steric hindrance affecting antigen binding or cellular uptake.

  • Steric Hindrance during Conjugation: Excessively long PEG chains can sometimes sterically hinder the conjugation reaction, potentially leading to lower conjugation efficiency and a lower DAR.

The optimal PEG linker length is specific to the antibody, payload, and target, requiring empirical evaluation.

Q3: What are the first steps we should take to troubleshoot ADC aggregation observed during our experiments?

A3: A systematic approach is crucial for identifying the root cause of aggregation. Here is a logical workflow to follow:

start Aggregation Observed char_crude Characterize Crude Product (SEC, DLS) start->char_crude agg_during_conj Aggregation during Conjugation? char_crude->agg_during_conj agg_during_pur Aggregation during Purification? agg_during_conj->agg_during_pur No opt_conj Optimize Conjugation Conditions (pH, Temp, Co-solvent) agg_during_conj->opt_conj Yes agg_post_pur Aggregation Post-Purification / Storage? agg_during_pur->agg_post_pur No opt_pur Optimize Purification Method (e.g., milder elution) agg_during_pur->opt_pur Yes opt_form Optimize Formulation (Buffer, pH, Excipients) agg_post_pur->opt_form Yes end Stable ADC agg_post_pur->end No opt_linker Evaluate Linker Design (PEG Length, Architecture) opt_conj->opt_linker opt_dar Optimize DAR opt_linker->opt_dar opt_dar->agg_during_pur opt_pur->agg_post_pur opt_storage Optimize Storage Conditions (Temp, Freeze-Thaw) opt_form->opt_storage opt_storage->end

Troubleshooting workflow for ADC aggregation.

Troubleshooting Guides

Problem: Significant aggregation is detected immediately after the conjugation reaction.

This suggests that the conjugation process itself is inducing aggregation.

Potential Cause Troubleshooting Step Rationale
Unfavorable Buffer Conditions Screen a range of buffer pH values (e.g., 6.5-8.0) and salt concentrations. Consider different buffer systems like phosphate, histidine, or Tris.The antibody may be prone to aggregation at its isoelectric point (pI) or in low ionic strength buffers. The optimal pH for conjugation chemistry may not be optimal for antibody stability.
High Local Concentration of Reagents Add the dissolved linker-payload solution to the antibody solution slowly and with gentle mixing.This prevents localized high concentrations of the (often organic) solvent and hydrophobic linker-payload, which can cause immediate precipitation or aggregation.
Presence of Organic Co-solvents Minimize the percentage of organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker-payload. Evaluate different, less denaturing co-solvents if possible.Organic solvents can partially denature the antibody, exposing hydrophobic regions and leading to aggregation.
High Drug-to-Antibody Ratio (DAR) Perform conjugation reactions targeting a range of DARs by varying the molar excess of the linker-payload.A very high DAR significantly increases the overall hydrophobicity of the ADC, which can overwhelm the solubilizing effect of the PEG linker.
Inadequate PEG Linker Length If using a short PEG linker (e.g., PEG2, PEG4), synthesize and test linker-payloads with longer PEG chains (e.g., PEG8, PEG12).The current PEG linker may not be sufficient to shield the hydrophobicity of the payload, especially at higher DARs.

Problem: Aggregation increases significantly during or after purification.

Potential Cause Troubleshooting Step Rationale
Harsh Purification Conditions If using ion-exchange chromatography (IEX), screen for milder elution conditions (e.g., shallower salt gradient, higher pH). For hydrophobic interaction chromatography (HIC), adjust the salt concentration for binding and elution.Extreme pH or high salt concentrations used during elution can induce stress on the ADC, leading to aggregation.
Suboptimal Buffer Exchange Ensure the final ADC is buffer-exchanged into a formulation buffer that is known to be stabilizing for the antibody and ADC.The buffer used for chromatography may not be suitable for long-term stability.
Concentration-Dependent Aggregation Evaluate the effect of ADC concentration on aggregation. If aggregation is higher at increased concentrations, the final product may need to be formulated at a lower concentration.Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.

Problem: The purified ADC is initially monomeric but aggregates over time during storage.

Potential Cause Troubleshooting Step Rationale
Suboptimal Formulation Buffer Perform a formulation screening study by varying buffer type (e.g., histidine, citrate), pH (typically 5.0-7.0), and adding excipients.The storage buffer is critical for maintaining the long-term stability of the ADC.
Lack of Stabilizing Excipients Add stabilizers to the formulation. Common excipients include sugars (e.g., sucrose, trehalose) as cryoprotectants, and surfactants (e.g., polysorbate 20 or 80) to prevent surface-induced aggregation. Amino acids like arginine and glycine can also help reduce aggregation.Excipients can protect the ADC from various stresses during storage and handling.
Freeze-Thaw Stress If the ADC is stored frozen, minimize the number of freeze-thaw cycles. For long-term storage, consider flash-freezing in a buffer containing a cryoprotectant (e.g., sucrose).Repeated freezing and thawing can cause denaturation and aggregation.
Light Exposure Protect the ADC from light during all stages of manufacturing and storage by using amber vials or opaque containers.Some payloads and linkers are photosensitive, and light exposure can trigger degradation and aggregation.

Quantitative Data Summary

The choice of PEG linker length has a quantifiable impact on ADC properties. The following tables summarize representative data from preclinical studies.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
(Data adapted from Burke et al., 2017)

Table 2: Impact of PEG Linker Length on ADC Aggregation

LinkerADC Construct% Aggregation (by SEC)
No PEGTrastuzumab-DM1 (DAR 7.3)Significant aggregation
PEG6Trastuzumab-DM1 (DAR 7.3)< 3%
PEG2Farletuzumab-EribulinIncreased aggregation vs. mAb
PEG8Farletuzumab-EribulinAggregation eliminated
(Data compiled from various sources)

Key Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)

This is the standard method for quantifying soluble aggregates.

prep Sample Preparation (Dilute ADC in mobile phase) setup SEC System Setup (Column equilibration) prep->setup inject Inject Sample setup->inject separate Separation Based on Size (Aggregates elute first) inject->separate detect UV Detection (280 nm) separate->detect analyze Data Analysis (Integrate peaks, calculate % aggregate) detect->analyze

Workflow for SEC analysis of ADC aggregation.

1. Materials and Equipment:

  • ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: A typical mobile phase is a phosphate buffer (e.g., 100-150 mM sodium phosphate) with 150-200 mM NaCl, pH 6.8-7.0. For more hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 10-15% isopropanol or acetonitrile) may be necessary to reduce secondary interactions with the column stationary phase.

2. Method:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for HPLC) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.

  • Data Acquisition: Monitor the column effluent at 280 nm. The run time should be sufficient to allow for the elution of the monomer and any potential fragments.

  • Data Analysis:

    • Identify the peaks corresponding to high-molecular-weight species (aggregates), the main monomer peak, and any low-molecular-weight species (fragments).

    • Integrate the peak areas for all species.

    • Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 2: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)

DLS is a rapid and sensitive technique for detecting the presence of large aggregates and assessing the overall size distribution of particles in a solution.

1. Materials and Equipment:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette

  • Filtration unit (0.22 µm low-protein-binding filter)

2. Method:

  • Sample Preparation:

    • Filter the buffer to be used for dilution to remove any particulate matter.

    • If the ADC sample is not already in the desired buffer, perform a buffer exchange.

    • Dilute the ADC to the desired concentration for analysis (typically 0.5-2 mg/mL). It is crucial to filter the final sample immediately before analysis to remove any dust or extraneous particles.

  • Instrument Setup:

    • Set the experimental parameters in the instrument software, including the temperature, viscosity, and refractive index of the solvent.

    • Allow the instrument to equilibrate to the set temperature.

  • Measurement:

    • Carefully pipette the sample into the cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for a few minutes.

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity.

    • Examine the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample. Higher values suggest the presence of multiple species, including aggregates.

    • Review the size distribution plot to identify the presence of larger species, which would appear as peaks at a larger hydrodynamic radius than the main monomer peak.

By systematically applying these troubleshooting guides and analytical protocols, researchers can effectively identify the causes of ADC aggregation and develop robust strategies to ensure the stability and quality of their therapeutic candidates.

References

identifying and minimizing side products in PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the PEGylation process, with a focus on identifying and minimizing unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a PEGylation reaction?

A1: The most prevalent side products in PEGylation reactions often include:

  • Unreacted Protein/Peptide: The native biomolecule that has not been conjugated with PEG.

  • Unreacted PEG Reagent: Excess activated PEG that did not react with the target molecule.

  • Hydrolyzed PEG Reagent: Activated PEG that has reacted with water instead of the target biomolecule, rendering it inactive.[1]

  • Multiply-PEGylated Species: Proteins or peptides with more than one PEG chain attached, which can occur when multiple reactive sites are available.[2]

  • Positional Isomers: A heterogeneous mixture of proteins PEGylated at different sites (e.g., different lysine residues).[2][3]

  • Cross-linked Conjugates: Formed when a bifunctional PEG reagent reacts with two separate protein molecules, creating aggregates. This is more common if there is a significant amount of PEG diol impurity in the starting material.[4]

  • Aggregates: High molecular weight species that can form due to non-specific interactions or cross-linking.

Q2: How do I choose the right analytical technique to identify these side products?

A2: The choice of analytical method depends on the specific information you need. A combination of techniques often provides the most comprehensive characterization.

  • For determining the degree of PEGylation and identifying multiply-PEGylated species: MALDI-TOF Mass Spectrometry is a powerful tool for directly measuring the molecular weight shift caused by PEGylation. Size Exclusion Chromatography (SEC-HPLC) is also commonly used to separate species based on their hydrodynamic volume.

  • For separating and quantifying positional isomers: Ion-Exchange Chromatography (IEX) is effective as it separates molecules based on differences in surface charge distribution caused by the shielding effect of PEG at different locations.

  • For identifying the specific sites of PEGylation: Peptide Mapping followed by LC-MS/MS is the gold standard. This technique involves digesting the PEGylated protein and analyzing the resulting peptides to pinpoint the exact amino acid residues where PEG is attached.

  • For quantifying unreacted PEG reagent: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used, often in conjunction with a detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector, as PEG lacks a strong UV chromophore.

Q3: What are the key reaction parameters to optimize for minimizing side products?

A3: Careful optimization of reaction conditions is crucial to maximize the yield of the desired mono-PEGylated product and minimize side reactions.

  • Molar Ratio of PEG to Protein: This is a critical parameter. A lower molar excess of PEG will reduce the formation of multiply-PEGylated species but may result in a higher amount of unreacted protein. Conversely, a high molar excess can lead to extensive multi-PEGylation.

  • pH: The pH of the reaction buffer significantly influences the reactivity of specific amino acid residues. For instance, NHS esters react with primary amines (like lysine) most efficiently at a pH of 7-9. Reductive amination with PEG-aldehyde is also pH-dependent.

  • Reaction Time: Monitoring the reaction over time allows you to identify the point at which the desired product is maximized before significant formation of side products occurs.

  • Temperature: Reactions are typically performed at room temperature or 4°C. Lower temperatures can slow down the reaction rate, including the rate of hydrolysis of the activated PEG, potentially leading to a cleaner reaction profile.

  • Protein Concentration: Higher protein concentrations can sometimes favor aggregation or cross-linking, depending on the nature of the protein and the PEG reagent.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Low PEGylation Efficiency / High Unreacted Protein 1. Inactive PEG reagent due to hydrolysis. 2. Suboptimal reaction pH. 3. Insufficient molar excess of PEG reagent. 4. Steric hindrance at potential PEGylation sites.1. Use fresh or properly stored activated PEG. Perform a quality check on the reagent if possible. 2. Optimize the reaction buffer pH to favor the desired conjugation chemistry (e.g., pH 7-9 for NHS esters). 3. Increase the molar ratio of PEG to protein incrementally. 4. Consider using a PEG reagent with a longer spacer arm or exploring different conjugation chemistries targeting other functional groups.
High Levels of Multiply-PEGylated Products 1. High molar excess of PEG reagent. 2. Long reaction time. 3. High number of accessible reactive sites on the protein surface.1. Decrease the molar ratio of PEG to protein. 2. Perform a time-course experiment to determine the optimal reaction time. 3. Consider site-directed mutagenesis to remove some reactive sites or use site-specific PEGylation strategies.
Presence of High Molecular Weight Species (Aggregates/Cross-linking) 1. Use of bifunctional PEG reagents (or high diol impurity in monofunctional PEG). 2. High protein concentration. 3. Inappropriate buffer conditions leading to protein instability.1. Ensure the use of high-purity, monofunctional PEG. Analyze the PEG reagent for diol content. 2. Reduce the protein concentration in the reaction mixture. 3. Screen different buffer conditions (pH, ionic strength) to maintain protein stability during the reaction.
Heterogeneous Product (Multiple Positional Isomers) 1. Multiple reactive amino acids with similar accessibility and reactivity.1. If a specific isomer is desired, explore site-specific PEGylation techniques (e.g., N-terminal PEGylation, enzymatic PEGylation, or cysteine-directed PEGylation). 2. Optimize purification methods, such as Ion-Exchange Chromatography, to isolate the desired isomer.
High Levels of Hydrolyzed PEG Reagent 1. Long reaction times in aqueous buffer. 2. Suboptimal pH.1. Shorten the reaction time. 2. Ensure the pH is optimal for the conjugation reaction, not for hydrolysis.

Experimental Protocols

Identification of PEGylation Degree by MALDI-TOF MS

This protocol provides a general guideline for analyzing PEGylated proteins to determine the number of PEG molecules attached.

  • Sample Preparation:

    • Purify the PEGylation reaction mixture to remove excess unreacted PEG, which can interfere with analysis. A desalting or size-exclusion column is suitable for this.

    • Dilute the purified sample to a final concentration of approximately 0.1 mg/mL in a solution of 30% acetonitrile and 0.1% trifluoroacetic acid (TFA).

  • Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller proteins/peptides) in a solution of 50% acetonitrile and 0.1% TFA.

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried droplet method).

  • Instrumental Analysis:

    • Acquire mass spectra in linear positive ion mode, covering the expected mass range of the native and PEGylated protein.

    • Optimize laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Determine the molecular weight of the unmodified protein and the different PEGylated species.

    • The mass difference between the peaks will correspond to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation (mono-, di-, tri-PEGylated, etc.).

Separation of PEGylation Products by Size Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their size in solution and is effective for resolving unreacted protein, mono-PEGylated, and multiply-PEGylated species, as well as aggregates.

  • System Preparation:

    • Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC) with the mobile phase.

    • A common mobile phase is an aqueous buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The exact composition may need to be optimized.

  • Sample Preparation:

    • Filter the PEGylation reaction mixture through a 0.22 µm filter before injection.

  • Instrumental Analysis:

    • Inject the sample onto the equilibrated column.

    • Run the separation isocratically at a constant flow rate.

    • Monitor the eluent using a UV detector (at 280 nm for proteins) and optionally a refractive index (RI) detector for PEG detection.

  • Data Analysis:

    • Peaks will elute in order of decreasing molecular size: aggregates first, followed by multiply-PEGylated species, mono-PEGylated species, and finally the unreacted protein. Unreacted PEG will elute later.

    • The area under each peak can be used to quantify the relative abundance of each species.

Separation of Positional Isomers by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The attachment of a neutral PEG chain can shield charged residues on the protein surface, leading to changes in retention time on an IEX column and allowing for the separation of positional isomers.

  • System Preparation:

    • Choose a cation-exchange (for proteins with a net positive charge at the working pH) or anion-exchange column.

    • Equilibrate the column with a low-ionic-strength mobile phase (Buffer A, e.g., 20 mM MES, pH 6.0).

    • Prepare a high-ionic-strength mobile phase for elution (Buffer B, e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Sample Preparation:

    • Buffer-exchange the sample into the starting mobile phase (Buffer A).

  • Instrumental Analysis:

    • Inject the sample onto the column.

    • Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0-50% Buffer B over 30 minutes).

    • Monitor the eluent at 280 nm.

  • Data Analysis:

    • The unreacted protein will elute as a single peak.

    • PEGylated species will typically elute earlier than the native protein due to the shielding of positive charges (in cation exchange). Different positional isomers may be resolved as distinct peaks or shoulders due to subtle differences in their surface charge distribution.

Identification of PEGylation Sites by Peptide Mapping

This technique provides the most detailed information on the exact location of PEG attachment.

  • Sample Preparation and Digestion:

    • Isolate the PEGylated protein of interest using a purification method like SEC or IEX.

    • Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).

    • Digest the protein into smaller peptides using a specific protease, most commonly trypsin. Optimize the enzyme-to-protein ratio and digestion time.

  • Peptide Separation (LC-MS/MS):

    • Separate the resulting peptides using Reversed-Phase HPLC (RP-HPLC) with a C18 column.

    • Elute the peptides using a gradient of increasing acetonitrile in the presence of an ion-pairing agent like formic acid.

    • Analyze the eluting peptides online with a mass spectrometer (e.g., ESI-MS/MS).

  • Data Analysis:

    • Compare the peptide map of the PEGylated protein to that of the unreacted protein.

    • Peptides that contained a PEGylation site in the modified sample will either disappear from their original position or shift significantly in retention time.

    • Use MS/MS fragmentation data to sequence the modified peptides and confirm the exact amino acid residue that was PEGylated.

Visual Workflows

PEGylation_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Loop start_node Start: PEGylation Reaction process_node Analyze crude reaction mix (e.g., SEC-HPLC or MALDI-TOF) start_node->process_node Initial Analysis decision_node Desired Product Yield & Purity Met? process_node->decision_node Evaluate Product Profile result_node Proceed to Purification decision_node->result_node Yes issue_node Identify Dominant Side Product(s) decision_node->issue_node No analysis_node analysis_node decision_low_yield High Unreacted Protein? issue_node->decision_low_yield Low Yield? decision_multi_peg Multiply-PEGylated Species? issue_node->decision_multi_peg High Heterogeneity? decision_aggregates High MW Species Present? issue_node->decision_aggregates Aggregates? action_low_yield Adjust Molar Ratio Optimize pH Check Reagent Activity decision_low_yield->action_low_yield Yes action_low_yield->start_node Re-run Reaction action_multi_peg Reduce Molar Ratio Reduce Reaction Time decision_multi_peg->action_multi_peg Yes action_multi_peg->start_node Re-run Reaction action_aggregates Check PEG Purity Lower Protein Conc. decision_aggregates->action_aggregates Yes action_aggregates->start_node Re-run Reaction

Caption: Troubleshooting workflow for optimizing PEGylation reactions.

Analytical_Technique_Selection question_node question_node technique_node technique_node info_node info_node q1 What is the question? q2 How many PEG chains are attached? q1->q2 Degree of PEGylation? q3 Which amino acid is modified? q1->q3 Location of PEGylation? q4 How to separate different PEGylated forms? q1->q4 Purity & Isomers? q5 How much of each species is present? q1->q5 Quantification? t1 MALDI-TOF MS SEC-HPLC q2->t1 Primary Techniques i1 Provides molecular weight and size distribution. t1->i1 t2 Peptide Mapping (LC-MS/MS) q3->t2 Gold Standard i2 Identifies exact attachment site. t2->i2 t3 Ion-Exchange (IEX) RP-HPLC q4->t3 Separation Techniques i3 Separates based on charge (isomers) and hydrophobicity. t3->i3 t4 SEC-HPLC (UV) RP-HPLC (CAD/RI) q5->t4 Quantitative Methods i4 Quantifies relative amounts of protein and PEG species. t4->i4

Caption: Guide for selecting analytical techniques in PEGylation analysis.

References

improving the stability of Hydroxy-PEG5-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving and assessing the stability of Hydroxy-PEG5-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary linkage formed when using this compound for conjugation, and how stable is it?

A1: this compound contains a terminal carboxylic acid group. This group is typically activated (e.g., with EDC and NHS) to react with primary amine groups on biomolecules (like lysine residues on proteins) to form a stable amide bond . Amide bonds are known for their high stability under physiological conditions (pH 7.4) due to resonance stabilization, which gives the C-N bond partial double-bond character. This makes them significantly more resistant to hydrolysis than ester bonds.

Q2: What are the main factors that can affect the stability of my this compound conjugate?

A2: While the amide bond is inherently stable, its long-term stability can be influenced by several factors:

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of amide bonds, although this typically requires harsh conditions such as prolonged heating.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis. Therefore, proper storage at recommended low temperatures is crucial.

  • Neighboring Amino Acids: The local chemical environment around the conjugation site can influence stability. For instance, the presence of certain amino acid residues near the linkage might affect the susceptibility of the amide bond to hydrolysis.

  • Enzymatic Degradation: In biological systems, proteases could potentially cleave the protein part of the conjugate, though the PEG chain itself generally provides steric hindrance that can protect against this.

  • Oxidation: The polyethylene glycol (PEG) chain itself can be susceptible to oxidative degradation, which can be initiated by trace metal ions or peroxides.

Q3: How can I minimize the degradation of my conjugate during storage?

A3: To maximize the shelf-life of your this compound conjugate, consider the following storage practices:

  • Optimal pH: Store the conjugate in a buffer at a pH where the amide bond is most stable, typically between pH 6.0 and 7.5.

  • Low Temperature: Store your conjugate at the recommended low temperature, generally -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. It is advisable to store the conjugate in aliquots.

  • Excipients: The use of cryoprotectants (e.g., sucrose, trehalose) can be beneficial, especially for lyophilized formulations, to protect the conjugate during freezing and drying.

  • Inert Atmosphere: For particularly sensitive conjugates, storing under an inert gas like argon or nitrogen can minimize oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and stability assessment of this compound conjugates.

Issue Possible Cause(s) Recommended Solution(s)
Loss of Conjugate Integrity Over Time (Observed by HPLC, SDS-PAGE, etc.) Hydrolysis of the Amide Bond: While slow, hydrolysis can occur over extended periods, especially under non-optimal storage conditions (e.g., wrong pH, elevated temperature).- Verify and adjust the pH of the storage buffer to a neutral or slightly acidic range (pH 6.0-7.5).- Ensure storage at appropriate low temperatures (-20°C or -80°C).- Perform accelerated stability studies to predict long-term stability and identify optimal storage conditions.
Oxidative Degradation of the PEG Chain: Presence of peroxides in PEG reagents or exposure to oxidizing agents can lead to chain cleavage.- Use high-purity PEG reagents with low peroxide content.- Consider adding a chelating agent (e.g., EDTA) to the buffer to sequester metal ions that can catalyze oxidation.- Purge storage solutions with an inert gas (argon or nitrogen).
Protein Aggregation/Precipitation Instability of the Protein Moiety: The conjugation process or storage conditions may have compromised the conformational stability of the protein.- Screen different buffer conditions (e.g., varying pH, ionic strength, excipients) to find one that enhances the stability of the specific protein.- Optimize the PEGylation reaction to minimize harsh conditions (e.g., perform the reaction at a lower temperature).- Characterize the conformational stability of the conjugate using techniques like circular dichroism (CD).
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.- Determine the optimal concentration range for storage of your specific conjugate.- If high concentrations are necessary, screen for stabilizing excipients.
Inconsistent Results in Stability Assays Assay Variability: The analytical method used to assess stability may not be robust or optimized.- Validate your analytical method (e.g., HPLC, LC-MS) for stability testing, ensuring it is stability-indicating (i.e., can separate degradants from the intact conjugate).- Ensure consistent sample handling and preparation for all time points in a stability study.
Sample Handling: Repeated freeze-thaw cycles or exposure to light can degrade the sample.- Aliquot the conjugate for storage to avoid multiple freeze-thaw cycles.- Protect the samples from light, especially if the conjugated molecule is light-sensitive.

Quantitative Data on Conjugate Stability

While specific stability data for this compound conjugates are proprietary and depend on the conjugated molecule, the following table provides representative data for the stability of amide-linked PEG-protein conjugates under different conditions to illustrate general trends.

Condition Parameter Typical Half-life (t1/2) Comments
pH pH 4.0> 1 yearAmide bonds are generally very stable in mildly acidic conditions.
pH 7.4 (Physiological)> 2 yearsExcellent stability is expected under physiological pH.
pH 9.0Months to > 1 yearThe rate of hydrolysis increases in basic conditions, but is still slow compared to ester bonds.
Temperature 4°CSeveral yearsIdeal for medium-term storage of liquid formulations.
25°CMonths to over a yearSignificant degradation is not expected over short periods, but long-term storage should be at lower temperatures.
40°C (Accelerated)Weeks to monthsUsed in accelerated stability studies to predict long-term shelf life.

Note: This data is illustrative and the actual stability of a specific this compound conjugate must be determined experimentally.

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Conjugate

This protocol outlines a forced degradation study to rapidly assess the stability of a PEGylated protein.

1. Materials:

  • Purified this compound conjugate
  • Stability buffers (e.g., 20 mM Sodium Phosphate, 150 mM NaCl at pH 5.0, 7.4, and 9.0)
  • Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C)
  • Analytical HPLC system with a suitable column (e.g., size-exclusion or reverse-phase) and detector (e.g., UV, CAD)
  • LC-MS system for identification of degradation products (optional)

2. Procedure:

  • Prepare solutions of the conjugate at a known concentration (e.g., 1 mg/mL) in the different stability buffers.
  • Aliquot the solutions into sterile, sealed vials for each time point and condition to avoid repeated sampling from the same vial.
  • Place the vials in the respective temperature-controlled incubators.
  • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each condition.
  • Analyze the samples by HPLC to determine the percentage of the remaining intact conjugate. The HPLC method should be stability-indicating.
  • (Optional) Analyze stressed samples by LC-MS to identify the nature of the degradation products.

3. Data Analysis:

  • Plot the percentage of intact conjugate versus time for each condition.
  • Determine the degradation rate constant (k) from the slope of the line (for first-order degradation).
  • Calculate the half-life (t1/2 = 0.693/k) for each condition.

Protocol 2: Stability-Indicating HPLC Method for a PEGylated Protein

This protocol describes the use of Size-Exclusion Chromatography (SEC-HPLC) to monitor the degradation and aggregation of a PEGylated protein.

1. Materials:

  • HPLC system with a UV detector
  • SEC column suitable for the molecular weight of the conjugate
  • Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
  • Conjugate samples from the stability study

2. HPLC Conditions (Example):

  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or similar
  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
  • Flow Rate: 0.5 mL/min
  • Detection: UV at 280 nm
  • Injection Volume: 20 µL
  • Run Time: 30 minutes

3. Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
  • Inject a reference standard of the intact conjugate to determine its retention time.
  • Inject the samples from the stability study.
  • Monitor the chromatogram for the appearance of new peaks. Peaks eluting earlier than the main peak typically correspond to aggregates, while later-eluting peaks may indicate fragments.

4. Data Analysis:

  • Integrate the peak areas of the intact conjugate, aggregates, and fragments.
  • Calculate the percentage of the intact conjugate at each time point: % Intact = (Areaintact / Total Area) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Conjugate in Different Buffers (pH 5, 7.4, 9) aliquot Aliquot for Each Time Point & Condition prep->aliquot storage Store at Different Temperatures (4°C, 25°C, 40°C) aliquot->storage sampling Sample at Designated Time Points storage->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc lcms Identify Degradants by LC-MS (Optional) hplc->lcms data Plot % Intact vs. Time Calculate Half-life hplc->data

Caption: Workflow for an accelerated stability study of a this compound conjugate.

stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_formulation Formulation Factors center Conjugate Stability pH pH center->pH temp Temperature center->temp oxidation Oxidation center->oxidation hydrolysis Hydrolysis center->hydrolysis aggregation Aggregation center->aggregation freeze_thaw Freeze-Thaw Cycles center->freeze_thaw buffer Buffer Composition center->buffer excipients Excipients center->excipients

Caption: Key factors influencing the stability of this compound conjugates.

Technical Support Center: Purification of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude PEGylated PROTAC reaction mixture?

A1: A crude reaction mixture of a PEGylated PROTAC typically contains a variety of impurities that can complicate purification. These include:

  • Unreacted Starting Materials: Unconjugated warhead (targeting the protein of interest), E3 ligase ligand, and the PEG linker itself.

  • Excess Reagents: Coupling agents (e.g., HATU, HOBt), bases (e.g., DIPEA), and catalysts used in the synthesis.

  • Reaction Byproducts: These can arise from side reactions of the coupling agents or from the degradation of starting materials or the product. For instance, in the synthesis of pomalidomide-PEG-based PROTACs, a common byproduct is formed through nucleophilic acyl substitution, which can be difficult to separate from the desired product[1].

  • Incomplete Reaction Products: Partially synthesized PROTACs where only one of the ligands is attached to the PEG linker.

  • PEG-related Impurities:

    • Polydispersity: If a polydisperse PEG linker is used, the final product will be a mixture of PROTACs with varying PEG chain lengths.

    • PEG Homodimers: Self-reaction of the bifunctional PEG linker.

Q2: Why is the purification of PROTACs with PEG linkers particularly challenging?

A2: The purification of PEGylated PROTACs presents a unique set of challenges due to the combined physicochemical properties of the PROTAC molecule and the PEG linker:

  • High Molecular Weight and Polarity: PROTACs are inherently large molecules, and the addition of a hydrophilic PEG linker further increases their size and polarity. This can lead to poor solubility in common organic solvents used for chromatography.[2]

  • "Chameleon-like" Behavior: The flexible PEG chain can fold and shield parts of the PROTAC molecule, leading to conformational heterogeneity. This can cause broad peaks and inconsistent retention times in chromatography.

  • Lack of a Strong Chromophore: If the warhead and E3 ligase ligand lack strong UV-active chromophores, detection during purification can be challenging.

  • Co-elution of Impurities: The similar physicochemical properties of the desired PROTAC and related impurities (e.g., incomplete products, PROTACs with different PEG lengths) make their separation by standard chromatographic techniques difficult[1].

  • Aggregation: The amphipathic nature of some PEGylated PROTACs can lead to aggregation, resulting in poor peak shape and low recovery during purification.

Q3: What are the recommended analytical techniques to assess the purity of a PEGylated PROTAC?

A3: A combination of analytical techniques is essential for the comprehensive characterization and purity assessment of PEGylated PROTACs:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing purity. A high-resolution column (e.g., C18 or C8) and a suitable gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like trifluoroacetic acid (TFA) or formic acid are typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a critical technique for confirming the identity of the desired product and identifying impurities. It provides both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the purified PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated PROTACs.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in RP-HPLC 1. Secondary Interactions: The analyte may be interacting with residual silanols on the silica-based column. 2. Aggregation: The PROTAC may be aggregating on the column. 3. Poor Solubility: The PROTAC may not be fully dissolved in the mobile phase. 4. Conformational Heterogeneity: The flexible PEG linker can lead to multiple conformations in solution.1. Modify Mobile Phase: Add a competitive agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both mobile phases. Consider using a different ion-pairing agent if TFA is not effective. 2. Change Column: Use a column with end-capping or switch to a different stationary phase (e.g., phenyl-hexyl). 3. Optimize Temperature: Increase the column temperature (e.g., to 40-60 °C) to improve peak shape and reduce viscosity. 4. Lower Sample Concentration: Inject a more dilute sample to minimize on-column aggregation. 5. Use a Different Organic Solvent: Try methanol or isopropanol instead of or in combination with acetonitrile.
Low Recovery of the Product 1. Irreversible Adsorption: The PROTAC may be irreversibly binding to the stationary phase. 2. Precipitation: The PROTAC may be precipitating on the column or in the tubing. 3. Aggregation: The aggregated PROTAC may not be eluting from the column.1. Column Passivation: Before injecting the sample, inject a solution of a sacrificial compound (e.g., a simple peptide) to block active sites on the column. 2. Modify Mobile Phase: Increase the organic content of the mobile phase or add a small amount of a stronger solvent like isopropanol. 3. Use a Different Column: A column with a wider pore size or a different stationary phase may be more suitable. 4. Check Solubility: Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase conditions.
Difficult Separation of Product from Starting Materials/Byproducts 1. Similar Polarity: The impurities may have very similar polarity to the desired product. 2. Co-elution: The chromatographic conditions may not be optimal for resolving the mixture.1. Optimize Gradient: Use a shallower gradient to increase the separation between closely eluting peaks. 2. Change Selectivity: Try a different stationary phase (e.g., C8, phenyl-hexyl) or a different organic modifier in the mobile phase. 3. Multi-step Purification: Employ orthogonal purification techniques. For example, use size-exclusion chromatography (SEC) to remove smaller impurities, followed by RP-HPLC for high-resolution separation. Ion-exchange chromatography (IEX) can also be effective if the PROTAC and impurities have different charge states.[1]
Product Appears as Multiple Peaks 1. Isomers: The product may exist as diastereomers or atropisomers. 2. Polydispersity of PEG Linker: If a polydisperse PEG linker was used, the product is a mixture of molecules with different PEG lengths. 3. On-column Degradation: The product may be degrading on the column.1. Confirm Identity: Use LC-MS to determine if the multiple peaks have the same mass. If they do, they are likely isomers. 2. Use Monodisperse PEG: For future syntheses, use a monodisperse PEG linker to avoid this heterogeneity. 3. Modify Mobile Phase pH: If the product is degrading, try using a mobile phase with a different pH (e.g., using formic acid instead of TFA).

Experimental Protocols

Protocol 1: General Sample Preparation for Purification
  • Reaction Quenching and Work-up: After the reaction is complete (monitored by LC-MS), quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolution for Injection: Dissolve the crude material in a minimal amount of a suitable solvent for injection onto the chromatography system. This is typically the mobile phase with the lowest organic content or a solvent like DMSO. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.[2]

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of a PEGylated PROTAC

This protocol provides a general starting point for the purification of a PEGylated PROTAC. Optimization will be required for each specific molecule.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A C18 or C8 reversed-phase column (e.g., 10 µm particle size, 19 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 10-20 mL/min (depending on column dimensions).

  • Detection: 254 nm and/or 280 nm, or a wavelength specific to the chromophore in the PROTAC.

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Sample Injection: Inject the prepared sample onto the column.

  • Gradient Elution:

    • Hold at 5% Mobile Phase B for 5 minutes.

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The steepness of the gradient should be optimized to achieve the best separation.

    • Hold at 95% Mobile Phase B for 5-10 minutes to elute any strongly bound components.

    • Return to initial conditions (5% Mobile Phase B) and re-equilibrate the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Data Presentation

Table 1: Impact of PEG Linker Length on RP-HPLC Retention Time and Purity of a Hypothetical PROTAC Series

PROTACPEG Linker Length (n)Retention Time (min)Purity (%)
PROTAC-1225.496.2
PROTAC-2424.897.1
PROTAC-3624.195.8
PROTAC-4823.594.5

Note: This is illustrative data. Actual retention times and purity will vary depending on the specific PROTAC and chromatographic conditions.

Visualizations

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle

Caption: PROTAC-mediated protein degradation pathway.

Purification_Workflow Crude Crude Reaction Mixture SPE Solid-Phase Extraction (SPE) (Optional) Crude->SPE Initial Cleanup SEC Size-Exclusion Chromatography (SEC) Crude->SEC Direct to SEC SPE->SEC IEX Ion-Exchange Chromatography (IEX) (Optional) SEC->IEX Orthogonal Separation RP_HPLC Reversed-Phase HPLC (RP-HPLC) SEC->RP_HPLC Direct to RP-HPLC IEX->RP_HPLC Polishing Analysis Purity Analysis (LC-MS, NMR) RP_HPLC->Analysis Characterization Pure_Product Pure PEGylated PROTAC Analysis->Pure_Product

Caption: General workflow for the purification of PEGylated PROTACs.

References

Technical Support Center: Optimizing Reactions for Hydroxy-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for conjugating Hydroxy-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions and a detailed troubleshooting guide to address common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?

The conjugation of this compound to a molecule containing a primary amine (such as a protein, peptide, or small molecule) is typically achieved through a two-step process involving carbodiimide chemistry.[1]

  • Activation Step: The terminal carboxylic acid group on the this compound is first activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate which is more resistant to hydrolysis than the initial O-acylisourea intermediate formed with EDC alone.[2][3]

  • Coupling Step: The NHS-activated PEG is then reacted with a primary amine (-NH2) on the target molecule. The amine group acts as a nucleophile, attacking the NHS ester and forming a stable amide bond, thus covalently linking the PEG to the molecule.[4][5]

Q2: What is the optimal pH for the activation of this compound with EDC and NHS?

The activation of the carboxylic acid group is most efficient in a slightly acidic environment, with a recommended pH range of 4.5 to 6.0. A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer, as it lacks the primary amines and carboxylates that could interfere with the reaction.

Q3: What is the optimal pH for coupling the activated this compound to a primary amine?

The subsequent coupling reaction with the primary amine is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5. At this pH, the primary amine is deprotonated and more nucleophilic, facilitating its reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable buffer for this step.

Q4: Can I perform the activation and coupling steps in the same buffer?

While it is possible to perform a one-pot reaction at a pH between 6.0 and 7.2, the efficiency may be compromised. For optimal results, a two-step protocol is highly recommended. This involves performing the activation at a lower pH (e.g., in MES buffer at pH 5.0-6.0) and then adjusting the pH to 7.2-8.0 for the coupling step.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Suboptimal pH: The pH for either the activation or coupling step is outside the optimal range. 2. Hydrolysis of Intermediates: The O-acylisourea or NHS ester intermediate has hydrolyzed before reacting with the amine. This is more rapid at higher pH. 3. Inactive Reagents: EDC or NHS has degraded due to improper storage (e.g., exposure to moisture). 4. Inappropriate Buffer: The buffer contains competing nucleophiles like primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).1. Verify the pH of your reaction buffers before use. For a two-step reaction, use MES buffer at pH 4.5-6.0 for activation and a phosphate buffer at pH 7.0-8.5 for coupling. 2. Prepare EDC and NHS solutions immediately before use. Proceed with the coupling step promptly after the activation step. Consider using Sulfo-NHS for increased stability of the active ester in aqueous solutions. 3. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent condensation. 4. Use non-amine, non-carboxylate buffers such as MES for the activation step. Phosphate buffers are suitable for the coupling step.
Protein Aggregation/Precipitation 1. Protein Instability: The protein is not stable at the chosen reaction pH or temperature. 2. High Reagent Concentration: A high concentration of PEG or coupling reagents may lead to protein precipitation.1. Conduct the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that maintains protein stability. 2. Optimize the molar ratio of PEG and coupling reagents to your protein. Start with a lower molar excess and titrate up as needed.
High Polydispersity (Mixture of differently PEGylated species) 1. High Molar Ratio of PEG: A large excess of activated PEG can lead to multiple PEG chains attaching to a single protein molecule. 2. Multiple Reactive Sites: The protein has several accessible primary amines with similar reactivity.1. Systematically decrease the molar ratio of activated PEG to the target molecule. 2. To favor N-terminal modification, consider performing the reaction at a slightly lower pH (around 7.0), where the N-terminal alpha-amine is more reactive than the epsilon-amines of lysine residues.

Quantitative Data Summary

Parameter Recommended Range Commonly Used Buffer Notes
Activation pH 4.5 - 6.00.1 M MES, 0.5 M NaCl, pH 6.0Most efficient for activating the carboxylic acid with EDC/NHS.
Coupling pH 7.0 - 8.5Phosphate-Buffered Saline (PBS), pH 7.2-7.5Favors the nucleophilic attack by the primary amine.
EDC Molar Excess 2-10 fold over carboxyl groups-Can be increased to compensate for lower efficiency at non-optimal pH.
NHS/Sulfo-NHS Molar Excess 2-5 fold over carboxyl groups-Helps to improve the efficiency and stability of the active ester.

Experimental Protocol: Two-Step Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • Protein with primary amine(s)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or ultrapure water immediately before use.

    • Dissolve the protein to be conjugated in the Activation Buffer.

    • Dissolve this compound in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, mix the this compound with the dissolved protein at the desired molar ratio.

    • Add the freshly prepared EDC and Sulfo-NHS solutions to the protein-PEG mixture. A typical starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the amount of this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • pH Adjustment and Coupling:

    • Immediately after activation, remove excess, unreacted EDC and byproducts, and exchange the buffer to the Coupling Buffer. This can be achieved using a desalting column equilibrated with the Coupling Buffer. This step also serves to raise the pH to the optimal range for the coupling reaction.

  • Coupling Reaction:

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted NHS-activated PEG, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein conjugate from unreacted PEG and other reagents using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Analysis:

    • Analyze the conjugate using methods such as SDS-PAGE (which will show an increase in apparent molecular weight for the conjugated protein), and Mass Spectrometry (for precise mass determination).

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0 in MES Buffer) cluster_coupling Step 2: Coupling (pH 7.0-8.5 in Phosphate Buffer) PEG_COOH This compound (-COOH) Activated_PEG Amine-Reactive PEG-NHS Ester PEG_COOH->Activated_PEG Activation EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_PEG Conjugate Stable PEG-Molecule Conjugate (Amide Bond) Activated_PEG->Conjugate Coupling Target_Amine Target Molecule (-NH2) Target_Amine->Conjugate

Caption: Two-step workflow for this compound conjugation.

G start Start prep Prepare fresh EDC/Sulfo-NHS and dissolve Protein & PEG in Activation Buffer (pH 4.5-6.0) start->prep activate Add EDC/Sulfo-NHS to Protein/PEG mixture. Incubate 15-30 min at RT. prep->activate desalt Buffer exchange to Coupling Buffer (pH 7.0-8.5) using a desalting column. activate->desalt couple Incubate 2h at RT or overnight at 4°C. desalt->couple quench Optional: Quench reaction with Tris or Hydroxylamine. couple->quench purify Purify conjugate using SEC or IEX chromatography. quench->purify analyze Analyze conjugate by SDS-PAGE and/or Mass Spec. purify->analyze end End analyze->end

References

Technical Support Center: Overcoming Steric Hindrance in Antibody PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antibody PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges related to steric hindrance during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of antibody PEGylation?

A: Steric hindrance refers to the spatial obstruction that prevents the polyethylene glycol (PEG) molecule from reacting with the target functional group on the antibody.[1] This obstruction can be caused by the three-dimensional structure of the antibody, where the target amino acid residue (e.g., lysine or cysteine) is buried within the protein's folded structure or shielded by neighboring residues.[1][2] Additionally, the size and bulkiness of the PEG reagent itself can contribute to steric hindrance.[1][2]

Q2: What are the common indicators that steric hindrance is impacting my PEGylation reaction?

A: Several signs may suggest that steric hindrance is a limiting factor in your experiment:

  • Low PEGylation efficiency: The final amount of PEGylated antibody is significantly lower than expected.

  • Incomplete conjugation: A large fraction of the antibody remains unmodified, even when using a high molar excess of the PEG reagent.

  • Lack of site-specificity: The PEGylation occurs at more accessible, but less desirable, sites on the antibody surface instead of the intended target residue.

  • Reduced biological activity: The PEG molecule attaches near the antigen-binding site (Fab) or other critical regions, impairing the antibody's function due to steric interference.

Q3: How does the length of the PEG linker affect steric hindrance?

A: The length of the PEG linker is a critical factor in modulating steric hindrance.

  • Too short: A short linker may not provide sufficient distance between the antibody and the PEG moiety, leading to a steric clash that can interfere with the antibody's binding to its target.

  • Too long: An excessively long PEG chain can wrap around the antibody, potentially masking key residues or, in some cases, becoming immunogenic. The optimal PEG length provides a balance, offering enough separation to avoid functional interference without introducing new problems.

Q4: Can optimizing reaction conditions help overcome steric hindrance?

A: Yes, optimizing reaction conditions is a crucial first step. Key parameters to consider include:

  • pH: The pH of the reaction buffer can influence the reactivity of specific amino acid residues. For instance, to target the N-terminal amino group over lysine residues, performing the reaction at a lower pH (around 7 or below) can increase selectivity, as the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine.

  • Molar Ratio (PEG:Antibody): Increasing the molar excess of the PEG reagent can help drive the reaction towards completion, but an excessive amount can lead to non-specific modifications and should be carefully optimized.

  • Temperature and Reaction Time: These parameters should be adjusted to ensure the stability of the antibody while allowing sufficient time for the reaction to proceed.

Troubleshooting Guides

This section provides solutions to common problems encountered during antibody PEGylation experiments that may be related to steric hindrance.

Problem 1: Low or No PEGylation Yield
Possible Cause Recommended Solution
Inaccessible Reactive Site: The target amino acid (e.g., lysine, cysteine) is buried within the antibody's 3D structure.1. Introduce a Spacer Arm: Use a PEG linker with a longer, flexible spacer to increase the reach of the reactive group. 2. Site-Directed Mutagenesis: If the antibody's structure is known, mutate a surface-exposed, non-essential amino acid to a more reactive one like cysteine. 3. Mild Denaturation: In some cases, controlled, reversible denaturation can expose buried residues. This must be done with extreme caution to avoid irreversible unfolding.
Steric Clash Between Bulky Reagents: Both the antibody and the PEG reagent are large, preventing their reactive groups from coming into proximity.1. Optimize Linker Length: Experiment with a range of PEG linker lengths to find the optimal distance for efficient conjugation. 2. Use Smaller PEG Reagents: If possible, select smaller, less bulky PEG molecules.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition is not conducive to the reaction.1. Optimize pH: Adjust the pH of the reaction buffer to favor the reactivity of the target residue (e.g., pH 7.0 or below for N-terminal targeting, pH 6.5-7.5 for maleimide-cysteine conjugation). 2. Optimize Temperature & Time: Test a range of temperatures (e.g., 4°C to room temperature) and incubation times (e.g., 1 hour to overnight).
Problem 2: Loss of Antibody Activity After PEGylation
Possible Cause Recommended Solution
PEGylation at or near the Antigen-Binding Site: The PEG chain sterically hinders the interaction of the antibody with its antigen.1. Site-Specific Conjugation: Employ techniques that target residues far from the antigen-binding site. This can be achieved by introducing a unique cysteine residue in the Fc region through site-directed mutagenesis. 2. Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor or by binding the antibody to its antigen to prevent PEGylation in that region.
Conformational Changes: The attachment of a large PEG molecule induces a change in the antibody's three-dimensional structure.1. Use a Shorter PEG Chain: A smaller PEG molecule may be less likely to induce significant conformational changes. 2. Characterize Structural Changes: Use analytical techniques like circular dichroism (CD) spectroscopy to assess any changes in the antibody's secondary and tertiary structure.

Quantitative Data Summary

The choice of PEGylation strategy significantly impacts the outcome of the conjugation reaction. The following tables summarize representative data on how different factors can influence PEGylation efficiency and the retention of biological activity.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthAverage DARReference
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0
Data is illustrative and derived from a study on cysteine-conjugated ADCs. The optimal PEG length can vary depending on the specific antibody, linker chemistry, and payload.

Table 2: Effect of PEGylation on the Enzymatic Activity of α-Chymotrypsin

PEG Molecular Weight (Da)Number of PEG Chains AttachedRemaining Activity (%)Reference
5,000185
5,000360
5,000635
12,000170
12,000245
This data, while not on an antibody, illustrates the general principle that increasing the number and size of attached PEG chains can lead to a decrease in biological activity due to steric hindrance.

Table 3: Comparison of PEGylation Chemistries and Typical Efficiencies

PEGylation ChemistryTarget ResidueTypical Conjugation Efficiency (%)Key Considerations
NHS EsterLysine, N-terminus50-90%Can result in a heterogeneous mixture of products due to multiple lysine residues.
MaleimideCysteine>90%Highly specific if free cysteines are available or introduced. Requires reduction of disulfide bonds if targeting native cysteines.
AldehydeN-terminus70-95%Highly site-specific under optimized pH conditions (pH 5.0-6.0).
Click ChemistryUnnatural Amino Acids>95%Requires incorporation of an unnatural amino acid with a bioorthogonal handle (e.g., azide or alkyne).

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of an Antibody

This protocol describes the random PEGylation of an antibody via its primary amines (lysine residues and the N-terminus).

Materials:

  • Antibody of interest

  • mPEG-NHS ester

  • Amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis tubing)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the amine-free buffer to a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-NHS ester to the antibody solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: Site-Specific PEGylation of an Antibody via an Engineered Cysteine

This protocol outlines the steps for conjugating a maleimide-functionalized PEG to a free sulfhydryl group on an antibody. This often requires prior site-directed mutagenesis to introduce a cysteine at a desired location.

Materials:

  • Cysteine-engineered antibody

  • mPEG-Maleimide

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

  • Reducing agent (e.g., TCEP)

  • Desalting column

  • Purification system (e.g., SEC column)

Procedure:

  • Antibody Reduction (if necessary): If the cysteine residue is involved in a disulfide bond, it will need to be reduced. Incubate the antibody with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.

  • Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • Prepare the PEG-Maleimide: Dissolve the mPEG-Maleimide in the reaction buffer.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the mPEG-Maleimide solution to the reduced antibody solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: The reaction can be quenched by adding a small molecule containing a free thiol, such as β-mercaptoethanol.

  • Purification: Purify the PEGylated antibody using SEC to remove unreacted PEG and other small molecules.

  • Characterization: Analyze the final product using SDS-PAGE (under non-reducing and reducing conditions), mass spectrometry, and HPLC to confirm site-specific conjugation.

Visualizations

Troubleshooting_Workflow Start Start: Low PEGylation Yield Check_Conditions Check Reaction Conditions (pH, Temp, Molar Ratio) Start->Check_Conditions Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Steric_Hindrance Suspect Steric Hindrance Check_Conditions->Steric_Hindrance Optimal Re_evaluate Re-evaluate Yield Optimize_Conditions->Re_evaluate Issue_Resolved Issue Resolved Re_evaluate->Issue_Resolved Yield Improved Re_evaluate->Steric_Hindrance Yield Still Low Strategy Select Strategy Steric_Hindrance->Strategy Longer_Linker Use Longer PEG Linker Strategy->Longer_Linker Accessibility Issue Site_Directed_Mutagenesis Site-Directed Mutagenesis (e.g., Cys) Strategy->Site_Directed_Mutagenesis Target Site Buried Mild_Denaturation Mild, Reversible Denaturation Strategy->Mild_Denaturation Extreme Case Implement_Strategy Implement & Analyze Longer_Linker->Implement_Strategy Site_Directed_Mutagenesis->Implement_Strategy Mild_Denaturation->Implement_Strategy

Caption: Troubleshooting workflow for low PEGylation yield.

PEGylation_Strategies cluster_0 Random PEGylation cluster_1 Site-Specific PEGylation Lysine Lysine Targeting (NHS Ester) Heterogeneous Heterogeneous Product (Mixture of Isomers) Lysine->Heterogeneous N_Terminus N-Terminus Targeting (Aldehyde) Homogeneous Homogeneous Product (Single Isomer) N_Terminus->Homogeneous Cysteine Cysteine Targeting (Maleimide) Cysteine->Homogeneous Unnatural_AA Unnatural Amino Acid (Click Chemistry) Unnatural_AA->Homogeneous Antibody Antibody Antibody->Lysine Multiple Sites Antibody->N_Terminus Single Site Antibody->Cysteine Engineered Site Antibody->Unnatural_AA Engineered Site

References

strategies to improve the reproducibility of PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the reproducibility of your PEGylation experiments.

Troubleshooting Guide

This guide addresses specific issues that can arise during the PEGylation process, offering potential causes and solutions to enhance the consistency and success of your experiments.

1. My PEGylation reaction results in a heterogeneous mixture of products (e.g., mono-, di-, and multi-PEGylated species). How can I improve the selectivity for mono-PEGylation?

Potential Causes:

  • High Molar Ratio of PEG to Protein: An excess of the PEGylating reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule.

  • Reaction pH: The pH of the reaction buffer influences the reactivity of different amino acid residues. For amine-reactive PEGs, higher pH values (above 8.5-9.0) increase the reactivity of lysine residues, leading to a higher degree of PEGylation.[1][2]

  • Multiple Reactive Sites: The protein may have several surface-exposed reactive sites with similar accessibility, leading to non-specific PEG attachment.[3][4]

Solutions:

  • Optimize Molar Ratio: Systematically decrease the molar ratio of the activated PEG reagent to the protein to find the optimal balance that favors mono-PEGylation.[5] A starting point is often a 1:1 to 5:1 molar ratio of PEG to reactive amines.

  • Control Reaction pH: For targeting the N-terminus, which generally has a lower pKa than lysine residues, performing the reaction at a lower pH (around 7.0 or below) can achieve high selectivity. For lysine PEGylation, a pH range of 7-9 is common for NHS esters.

  • Site-Specific PEGylation: Employ techniques that target a specific site on the protein. This can be achieved by introducing a unique reactive group, such as a cysteine residue, through site-directed mutagenesis. Enzymatic methods, like using transglutaminase, can also incorporate PEG at specific glutamine residues.

Experimental Protocol: Optimizing Molar Ratio and pH for N-Terminal PEGylation

This protocol outlines a general approach to optimizing the molar ratio and pH for selective N-terminal PEGylation using an aldehyde-activated PEG.

  • Protein Preparation: Ensure the protein is highly pure and monomeric. Exchange the protein into a non-amine-containing buffer (e.g., 100 mM sodium phosphate).

  • Reaction Setup: Set up a series of reactions in parallel with varying molar ratios of PEG-aldehyde to protein (e.g., 1:1, 2:1, 5:1, 10:1). For each molar ratio, test a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0).

  • Reaction Conditions:

    • Dissolve the PEG-aldehyde in the reaction buffer immediately before use.

    • Add the PEG solution to the protein solution.

    • Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-24 hours).

  • Quenching: Stop the reaction by adding an excess of a primary amine-containing compound (e.g., Tris buffer).

  • Analysis: Analyze the reaction products using SDS-PAGE and Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX-HPLC) to determine the degree of PEGylation and the percentage of mono-PEGylated product.

Table 1: Example Optimization of Reaction Conditions for rhG-CSF PEGylation

PEG MW (kDa)Molar Ratio (mPEG-ALD:protein)Reaction Time (h)Yield of mono-PEGylated protein (%)
105:1286
205:1286
305:1286

Source: Adapted from data on recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) PEGylation.

2. I am observing protein aggregation or precipitation during my PEGylation reaction. What can I do to prevent this?

Potential Causes:

  • Intermolecular Cross-linking: If you are using a bifunctional PEG reagent, it can link multiple protein molecules together, leading to aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote aggregation.

  • Suboptimal Reaction Conditions: The chosen pH, temperature, or buffer composition may compromise protein stability.

  • Pre-existing Aggregates: The starting protein sample may already contain aggregates that seed further aggregation.

Solutions:

  • Use Monofunctional PEG: Ensure you are using a monofunctional PEG reagent to avoid cross-linking.

  • Optimize Protein Concentration: Experiment with lower protein concentrations.

  • Screen Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially favor intramolecular modification.

    • pH and Buffer: Screen different buffer conditions to find one that enhances protein stability. Avoid buffers with primary amines if using amine-reactive PEGs.

  • Add Stabilizing Excipients: Include additives in the reaction buffer that are known to suppress protein aggregation, such as sucrose, arginine, or low concentrations of non-ionic surfactants like Polysorbate 20.

  • Ensure High-Quality Starting Material: Purify the protein to remove any pre-existing aggregates before starting the PEGylation reaction.

Table 2: Common Stabilizing Excipients to Reduce Aggregation

ExcipientTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Source: Adapted from general knowledge on protein stabilization.

3. How can I accurately determine the degree of PEGylation and characterize the heterogeneity of my product?

Analytical Techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward method to visualize the increase in molecular weight upon PEGylation and to get a qualitative assessment of the product distribution (unmodified, mono-, di-, multi-PEGylated).

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from unreacted protein and can also resolve species with different degrees of PEGylation.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation often shields the protein's surface charges, leading to altered retention times on IEX columns. This technique is particularly powerful for separating positional isomers.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can provide precise molecular weight information, allowing for the direct determination of the number of attached PEG chains. Peptide mapping after enzymatic digestion can identify the specific sites of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can be used to quantitatively determine the degree of PEGylation by comparing the signal intensities of PEG protons to those of the protein.

Experimental Protocol: Quantifying Degree of PEGylation by SEC-HPLC

  • Column Selection: Choose an SEC column with a suitable pore size to resolve the unmodified protein and the different PEGylated species.

  • Mobile Phase: Use a mobile phase that is compatible with your protein and does not cause aggregation (e.g., phosphate-buffered saline).

  • Standard Preparation: If available, use purified standards of unmodified, mono-PEGylated, and di-PEGylated protein to calibrate the column and determine their retention times.

  • Sample Analysis: Inject the PEGylation reaction mixture onto the equilibrated SEC column.

  • Data Analysis: Integrate the peak areas corresponding to the unmodified protein and each PEGylated species to determine their relative abundance and calculate the average degree of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the impact of PEG reagent quality on reproducibility?

The quality of the PEG reagent is critical for reproducible PEGylation. Polydispersity, which is the heterogeneity in the molecular weight of the PEG polymer, can lead to a mixture of conjugates with varying PEG chain lengths. This can complicate purification and characterization and may affect the in vivo performance of the PEGylated protein. Using monodisperse or discrete PEGs (dPEGs) with a defined molecular weight can significantly improve the homogeneity and reproducibility of the final product. Furthermore, impurities in the PEG reagent can lead to side reactions and inconsistent results. It is crucial to source high-quality PEG reagents with low polydispersity and to properly characterize them before use.

Q2: How can I control the formation of positional isomers?

Positional isomers, where PEG is attached to different sites on the protein, can be a major source of heterogeneity. Strategies to control their formation include:

  • Site-Directed Mutagenesis: Introducing a unique reactive site, such as a cysteine residue, at a specific location on the protein surface allows for highly specific PEGylation.

  • pH Control: As mentioned in the troubleshooting guide, adjusting the pH can favor PEGylation at the N-terminus over lysine residues due to differences in their pKa values.

  • Enzymatic PEGylation: Enzymes like transglutaminase can attach PEG to specific amino acid residues (e.g., glutamine), offering excellent site-selectivity.

  • Purification: If positional isomers are formed, they can often be separated using high-resolution analytical techniques like ion-exchange chromatography (IEX) or reversed-phase HPLC (RP-HPLC).

Q3: What are the best methods for purifying my PEGylated protein?

The choice of purification method depends on the properties of the protein and the PEGylated conjugates.

  • Size Exclusion Chromatography (SEC): Effective for separating PEGylated proteins from the smaller, unreacted protein and PEG reagent. However, it may not be able to resolve species with similar hydrodynamic radii, such as positional isomers or proteins with different numbers of small PEG attachments.

  • Ion-Exchange Chromatography (IEX): A powerful technique for separating PEGylated species based on differences in surface charge. Since PEGylation masks surface charges, species with different degrees of PEGylation or positional isomers will have different retention times.

  • Hydrophobic Interaction Chromatography (HIC): Can sometimes be used, but its effectiveness depends on the relative hydrophobicity of the protein and the PEG. PEGs themselves can interact with HIC media, which can complicate separations.

  • Ultrafiltration/Diafiltration: Can be used to remove unreacted PEG and for buffer exchange.

Visualizations

PEGylation_Workflow Protein Purified Protein Reaction PEGylation Reaction (Controlled pH, Temp, Molar Ratio) Protein->Reaction PEG Activated PEG Reagent PEG->Reaction Purification Purification (SEC / IEX) Reaction->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Reproducible PEGylated Protein Characterization->Final_Product

Caption: General workflow for achieving reproducible PEGylation.

Troubleshooting_Logic Start Inconsistent PEGylation Results Problem1 Heterogeneous Product? Start->Problem1 Solution1 Optimize Molar Ratio & pH Consider Site-Specific PEGylation Problem1->Solution1 Yes Problem2 Protein Aggregation? Problem1->Problem2 No End Improved Reproducibility Solution1->End Solution2 Lower Protein Concentration Optimize Temp & Buffer Add Stabilizers Problem2->Solution2 Yes Problem3 Poor Characterization? Problem2->Problem3 No Solution2->End Solution3 Use Multiple Analytical Methods (SEC, IEX, MS) Problem3->Solution3 Yes Problem3->End No Solution3->End

Caption: Troubleshooting decision tree for common PEGylation issues.

References

analytical challenges in characterizing heterogeneous PEG conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Analytical Challenges in Characterizing Heterogeneous PEG Conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert troubleshooting advice and detailed protocols for common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the characterization of PEGylated proteins and peptides.

Q1: What makes characterizing PEGylated proteins so challenging?

The primary challenge stems from the inherent heterogeneity of the PEGylation reaction products.[1] This heterogeneity arises from several factors:

  • Polydispersity of PEG: Traditional polymeric PEG reagents are not single molecules but a mixture of chains with varying lengths, leading to a distribution of molecular weights in the final conjugate.[2][3]

  • Degree of PEGylation: The reaction can produce a mixture of proteins with different numbers of PEG chains attached (e.g., mono-, di-, or multi-PEGylated species).[1][4]

  • Positional Isomers: PEGylation can occur at different sites on the protein, such as the N-terminus or the side chains of amino acids like lysine, creating various isomers with distinct properties.

These factors combined result in a complex mixture of molecules, making separation and characterization a formidable analytical task.

Q2: Which analytical techniques are most commonly used to characterize PEG conjugates?

A combination of techniques is typically required for comprehensive characterization. The most powerful and widely used methods include:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-LC/MS are essential for determining the molecular weight, degree of PEGylation, and confirming the identity of conjugates.

  • High-Performance Liquid Chromatography (HPLC): Different HPLC modes are used for separation and quantification.

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases upon PEGylation. It is effective for assessing aggregation and separating PEGylated species from unreacted protein.

    • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity and is useful for purity analysis and resolving different PEGylated forms.

    • Ion-Exchange Chromatography (IEX): Separates based on surface charge. Since PEG chains can shield charges on the protein surface, IEX can effectively separate positional isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify PEGylated species directly in complex biological fluids and to determine the degree of substitution.

Q3: How can I determine the precise location of PEGylation on my protein?

Identifying the exact attachment site is highly challenging but crucial. The most effective method is a "bottom-up" proteomics approach using mass spectrometry:

  • The PEGylated protein is digested into smaller peptides using an enzyme like trypsin.

  • The resulting peptide mixture is analyzed by LC-MS/MS.

  • By comparing the peptide map of the PEGylated protein to that of the unmodified protein, the modified peptides can be identified, pinpointing the site of PEGylation. Top-down mass spectrometry, where the intact conjugate is fragmented, is an emerging technique that can also provide site-specific information.

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common experimental problems.

Troubleshooting Low Conjugation Yield

Low yield is a frequent issue in ADC synthesis and other PEGylation reactions. Use this guide to identify the root cause.

Q: My PEGylation reaction yield is significantly lower than expected. What are the potential causes and how do I fix them?

A: Low yield can result from issues with reagents, reaction conditions, or the purification process. Follow this stepwise troubleshooting workflow.

G cluster_0 Step 1: Verify Reagents cluster_1 Step 2: Optimize Reaction Conditions cluster_2 Step 3: Evaluate Purification cluster_3 Outcome Reagent_Quality Verify Reagent Quality & Purity Buffer_Check Check Reaction Buffer Reagent_Quality->Buffer_Check Reagents OK Molar_Ratio Optimize Molar Ratio of PEG:Protein Buffer_Check->Molar_Ratio Buffer OK pH_Temp_Time Adjust pH, Temperature, and Time Molar_Ratio->pH_Temp_Time Ratio Optimized Purification_Method Assess Purification Method pH_Temp_Time->Purification_Method Conditions Optimized Product_Stability Check Conjugate Stability Purification_Method->Product_Stability Method OK Yield_Improved Yield Improved Product_Stability->Yield_Improved Purification OK

Caption: A stepwise workflow for troubleshooting low PEGylation yield.

Step 1: Verify Reagent Quality and Preparation

  • Problem: Inactive PEG Reagent or Biomolecule.

    • Cause: Aldehyde groups on PEG can oxidize, and reducing agents like sodium cyanoborohydride are moisture-sensitive. The protein or peptide may have contaminants or an incorrect concentration.

    • Solution: Use fresh, high-quality reagents stored under the recommended conditions (e.g., cold, under inert gas). Verify the concentration of your biomolecule using a reliable method like a BCA assay.

  • Problem: Incorrect Reaction Buffer.

    • Cause: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the PEG reagent. The pH of the buffer is critical and can drift over time.

    • Solution: Use a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer. Verify the pH is in the optimal range (typically 7-9 for NHS esters, ~5-7 for reductive amination) immediately before starting the reaction.

Step 2: Optimize Reaction Conditions

  • Problem: Suboptimal Molar Ratio.

    • Cause: The ratio of PEG reagent to protein is the most critical parameter for controlling the degree of PEGylation.

    • Solution: To favor mono-PEGylation, start with a low molar excess of the PEG reagent (e.g., 1:1 to 5:1). To achieve a higher degree of PEGylation, increase the molar excess. Run a matrix of reactions with varying ratios to find the optimum.

  • Problem: Inefficient Reaction Kinetics.

    • Cause: Reaction time and temperature may not be optimal.

    • Solution: Monitor the reaction over time by taking aliquots and analyzing them via HPLC or MS to determine the ideal endpoint. While many reactions proceed at room temperature, some may benefit from being performed at 4°C to control side reactions.

Step 3: Assess Purification and Analysis

  • Problem: Loss of Conjugate During Purification.

    • Cause: The conjugate may be irreversibly binding to the chromatography column or be unstable under the purification conditions.

    • Solution: Optimize your purification method. This may involve trying a different column chemistry (e.g., C8 vs. C18 for RP-HPLC), adjusting the mobile phase, or using a shallower gradient. Ensure the conjugate is stable at the pH and temperature of the purification buffers.

Troubleshooting Mass Spectrometry (MALDI-TOF)

Q: My MALDI-TOF spectrum of a PEGylated protein is broad and shows poor resolution. How can I improve it?

A: Broad peaks are common with heterogeneous PEG conjugates. Here are key areas to optimize.

Potential Issue Cause Troubleshooting Strategy
Sample/Matrix Preparation Inhomogeneous co-crystallization of the sample and matrix.Matrix Selection: For proteins, sinapinic acid is common; for smaller peptides, try α-cyano-4-hydroxycinnamic acid (CHCA). Analyte Concentration: Aim for a final concentration of ~0.1 mg/mL. Spotting Technique: Use the dried droplet method. Apply 1 µL of fresh, saturated matrix solution to the target, let it air dry, then apply 1 µL of your sample/matrix mixture on top.
Instrumental Parameters Laser power is too high, causing fragmentation, or too low, resulting in poor ionization.Laser Power: Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation. Start just above the laser threshold and gradually increase. Focus: Concentrate the laser on the rim of the dried droplet, where energy transfer is often most efficient.
Inherent Heterogeneity The polydispersity of the PEG itself leads to a distribution of masses.Data Interpretation: The broad peak represents the distribution of different PEG oligomers attached to the protein. The peak of this "mountain" can be used to calculate the average number of PEG chains attached. For more detailed analysis, a higher-resolution instrument may be needed.
Troubleshooting Chromatography (SEC & RP-HPLC)

Q: I'm seeing unexpected peaks in my Size-Exclusion Chromatography (SEC) run. What do they mean?

A: An SEC chromatogram of a PEGylation reaction mixture can reveal a lot about its success and purity.

G cluster_0 Interpretation workflow SEC Elution Profile High MW Aggregates PEGylated Conjugate Unmodified Protein Free PEG Reagent Aggregates Peak 1: Aggregates (Elutes First) Problem: High aggregation, potential immunogenicity. workflow:f0->Aggregates Conjugate Peak 2: Desired Conjugate (Shifts to earlier RT vs. protein) Goal: Maximize this peak. workflow:f1->Conjugate Protein Peak 3: Unmodified Protein (Original RT) Problem: Incomplete reaction. workflow:f2->Protein FreePEG Peak 4: Excess Reagent (Elutes Last) Problem: Needs removal. workflow:f3->FreePEG

Caption: Interpreting a typical SEC chromatogram of a PEGylation reaction.

  • Early Eluting Peaks (Higher MW): These are often high molecular weight aggregates, which can be an unwanted side product of the conjugation reaction. Their presence is a concern as aggregates can increase immunogenicity.

  • Peak Shift to Earlier Retention Time: A successful PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier than the unmodified version. This is the peak corresponding to your desired conjugate.

  • Peak at Original Protein Retention Time: This represents the unreacted, native protein. A large peak here indicates an incomplete or inefficient reaction.

  • Late Eluting Peaks (Lower MW): This peak typically corresponds to the excess, unreacted PEG reagent and any hydrolysis byproducts.

Q: My peaks are distorted when analyzing PEGs with SEC using a styrene-divinylbenzene column and THF as the eluent. What's wrong?

A: This is a known issue. The stationary phase can interact with the PEG, causing distorted peak shapes and non-repeatable chromatograms.

  • Solution: Precondition the column with an eluent containing trifluoroacetic acid (TFA). This can significantly improve peak shape. Alternatively, consider using water with a small amount of salt as the mobile phase, as it often provides excellent separation for PEG oligomers and is a better solvent for high molecular weight PEGs.

Section 3: Data Presentation

Quantitative Comparison of Analytical Techniques

The choice of analytical method depends on the specific information required. This table summarizes the performance of key techniques for determining the degree of PEGylation.

Technique Principle Information Provided Advantages Limitations
MALDI-TOF MS Measures mass-to-charge ratio of ions.Average degree of PEGylation, mass distribution of species.High accuracy, provides definitive mass confirmation, relatively fast.Spectra can be complex and difficult to resolve for highly heterogeneous samples.
SEC-MALS Separates by size, MALS detects light scattering to determine absolute MW.Degree of PEGylation, aggregation state, molar mass of protein and PEG components.Provides absolute molar mass without column calibration, excellent for detecting aggregates.Resolution may be insufficient to separate species with small mass differences.
RP-HPLC Separates by hydrophobicity.Purity, separation of different PEGylated species (mono-, di-, etc.).High resolution, widely available.Retention time can be difficult to predict; may not resolve all positional isomers.
¹H NMR Measures resonance of ¹H nuclei.Quantifies total PEG in a sample, can determine degree of substitution.Quantitative without standards, can analyze samples in complex biological fluids with minimal prep.Requires high concentration of sample, specialized equipment, complex spectra for whole proteins.

Section 4: Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis of PEGylated Proteins

This protocol provides a general guideline for analyzing PEGylated proteins to determine the degree of PEGylation.

Objective: To determine the molecular weight and heterogeneity of a PEGylated protein.

Materials:

  • Purified PEGylated protein sample

  • Matrix solution: Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI-TOF mass spectrometer

  • MALDI target plate

Methodology:

  • Sample Preparation: Dilute the purified PEGylated protein sample in a solution of 50% acetonitrile / 0.1% TFA to a final concentration of approximately 0.1 mg/mL.

  • Matrix-Sample Mixture: Mix the diluted sample solution 1:1 (v/v) with the sinapinic acid matrix solution.

  • Target Spotting: Carefully spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air dry completely at room temperature. This allows for the co-crystallization of the sample and the matrix, which is critical for successful analysis.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for your expected conjugate. Linear mode is typically used for large molecules like PEGylated proteins.

    • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis:

    • The resulting spectrum will likely show a broad peak or a series of peaks, each separated by the mass of a single ethylene glycol unit (44 Da).

    • Calculate the average molecular weight from the peak of the distribution.

    • Determine the degree of PEGylation by subtracting the molecular weight of the unmodified protein and dividing by the average molecular weight of the PEG chain.

Protocol 2: RP-HPLC Analysis for Purity Assessment

This protocol provides a framework for separating PEGylated species using reversed-phase HPLC.

Objective: To separate and quantify unmodified protein, mono-PEGylated, and multi-PEGylated species.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C4 or C8 column suitable for proteins)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Purified PEGylation reaction mixture

  • 0.22 µm syringe filter

Methodology:

  • System Preparation: Equilibrate the HPLC system and the C4/C8 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation: Dilute the PEGylated protein sample in the initial mobile phase. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Instrumental Analysis:

    • Inject the prepared sample onto the column.

    • Elute the sample using a linear gradient of increasing Mobile Phase B (acetonitrile). A typical gradient might run from 5% to 95% B over 30-60 minutes.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • The chromatogram will display peaks corresponding to the different species in the mixture. Typically, the unmodified protein will elute first, followed by the mono-PEGylated, di-PEGylated, and so on, as the addition of PEG chains increases the overall hydrophobicity.

    • The purity of the desired species can be calculated by integrating the peak areas.

Protocol 3: 2D-LC Analysis for Reaction Monitoring

This advanced method combines SEC and RP-HPLC to analyze high molecular weight PEGylated proteins and low molecular weight unreacted PEG reagent from a single injection.

Objective: To simultaneously quantify the formation of PEGylated protein and the consumption of the PEGylation reagent.

System: A 2D-LC system (e.g., Thermo Scientific Dionex UltiMate 3000 x2 Dual RSLC) with a switching valve, a loop for trapping, and both UV and Charged Aerosol Detectors (CAD).

Methodology:

  • First Dimension (SEC):

    • The sample is injected onto an SEC column (e.g., MAbPac SEC-1).

    • The high molecular weight components (protein and conjugates) are separated and detected by the UV detector (280 nm).

    • As the low molecular weight unreacted PEG reagent and buffer salts elute, they are diverted by a switching valve and captured in a sample loop.

  • Second Dimension (RP-HPLC):

    • The contents of the sample loop are then injected onto a reversed-phase column (e.g., C8).

    • A gradient is used to separate the PEG reagent from the buffer salts.

    • The PEG reagent is detected by a Charged Aerosol Detector (CAD), as it lacks a strong UV chromophore.

  • Data Analysis:

    • The SEC chromatogram (UV 280 nm) shows the shift in protein retention time, indicating the formation of higher molecular weight conjugates.

    • The RP-HPLC chromatogram (CAD) allows for the quantification of the remaining unreacted PEG reagent. This provides a direct measure of reaction progress and efficiency.

References

Validation & Comparative

A Comparative Analysis of Bifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional polyethylene glycol (PEG) linker is a critical step in the design and synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different molecular entities but also significantly influences the overall stability, solubility, pharmacokinetics, and efficacy of the final product.[1][2] This guide provides an objective comparison of common bifunctional PEG linkers, supported by experimental data, to facilitate informed decision-making in the development of novel therapeutics and research tools.

Homobifunctional vs. Heterobifunctional PEG Linkers: A Fundamental Choice

Bifunctional PEG linkers can be broadly categorized into two main types: homobifunctional and heterobifunctional.

  • Homobifunctional PEG Linkers possess two identical reactive functional groups at their termini.[3] These are typically used for cross-linking similar molecules or in one-pot reactions where selectivity is not a primary concern. However, this approach can lead to a mixture of products, including undesirable polymers, often necessitating more rigorous purification.[3]

  • Heterobifunctional PEG Linkers feature two different reactive functional groups.[3] This dual reactivity allows for a controlled, sequential conjugation of two distinct molecules, resulting in a more homogenous and well-defined final product with a higher yield of the desired conjugate. For complex applications like ADCs and PROTACs, heterobifunctional linkers are generally the preferred choice.

Common Heterobifunctional PEG Linker Chemistries: A Head-to-Head Comparison

The choice of reactive end groups on a heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. The most prevalent chemistries involve reactions with primary amines (e.g., lysine residues in proteins) and thiols (e.g., cysteine residues). More recently, bioorthogonal "click chemistry" has gained prominence for its high specificity and efficiency.

Here, we compare two widely used heterobifunctional PEG linkers: NHS-PEG-Maleimide and DBCO-PEG-NHS .

  • NHS-PEG-Maleimide: This linker utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines and maleimide chemistry for reaction with free thiols.

  • DBCO-PEG-NHS: This linker also employs an NHS ester for amine reactivity but incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-functionalized molecules.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance indicators for NHS-PEG-Maleimide and DBCO-PEG-NHS linkers based on data compiled from various studies.

Parameter NHS-PEG-Maleimide DBCO-PEG-NHS (Click Chemistry) References
Conjugation Efficiency High, but can be influenced by steric hindrance and reaction conditions.Generally very high and often quantitative due to high specificity.
Reaction Specificity High for both amine and thiol reactions under controlled pH.Extremely high (bioorthogonal), minimizing off-target reactions.
Reaction Conditions pH-dependent; NHS ester reaction optimal at pH 7.2-8.5, maleimide reaction at pH 6.5-7.5.pH-independent (typically pH 4-10); reactions proceed under mild physiological conditions.
Resulting Linkage Amide and Thioether bonds.Amide and Triazole ring.
Linkage Stability Amide bond is highly stable. Thioether bond is generally stable but can undergo retro-Michael reaction.Amide bond is highly stable. Triazole ring is exceptionally stable to hydrolysis and enzymatic cleavage.
Homogeneity of Final Product Can lead to a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR).Enables site-specific conjugation, leading to a more homogeneous product with a well-defined DAR.
Hydrolysis of Reactive Groups NHS esters are susceptible to hydrolysis in aqueous solutions, with a half-life of hours at pH 7 and minutes at pH 9. Maleimides are more stable but can also hydrolyze at higher pH.NHS esters have similar hydrolysis rates. DBCO group is stable under typical bioconjugation conditions.
Impact of PEG Linker Length on ADC and PROTAC Efficacy

The length of the PEG chain itself is a critical parameter that can be tuned to optimize the properties of the bioconjugate.

Application Effect of Increasing PEG Length Quantitative Data Example References
Antibody-Drug Conjugates (ADCs) - Improved Pharmacokinetics: Increased hydrodynamic size leads to reduced renal clearance and longer plasma half-life.- Enhanced Solubility: Mitigates aggregation of hydrophobic payloads, allowing for higher DAR.- Potential for Decreased in vitro Potency: Longer linkers may sometimes lead to reduced cytotoxicity in cell-based assays.A study on PEGylated ADCs showed that ADC exposure increased with PEG size up to PEG8, at which point a plateau was reached.
PROTACs - Modulation of Ternary Complex Formation: Optimal linker length is crucial for inducing the correct proximity and orientation of the target protein and E3 ligase.- Improved Solubility and Permeability: Addresses the challenge of large, lipophilic PROTAC molecules.For the degradation of TBK1, linkers with 12-29 atoms showed submicromolar degradation potency, while linkers shorter than 12 atoms were ineffective.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload (e.g., NHS-PEG-Maleimide-Drug) Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC-HPLC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization DAR_Analysis DAR Analysis (MS, HIC) Characterization->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC-HPLC) Characterization->Purity_Analysis Stability_Analysis Stability Assessment Characterization->Stability_Analysis

Caption: General experimental workflow for ADC synthesis and characterization.

Experimental Protocols

Protocol 1: Protein Conjugation with NHS-PEG-Maleimide

This protocol describes a two-step conjugation of a protein with primary amines to a molecule with a free sulfhydryl group.

Materials:

  • Protein to be modified (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Sulfhydryl-containing molecule

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Linker Stock Solution: Equilibrate the vial of NHS-PEG-Maleimide to room temperature. Dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.

  • Reaction with Primary Amines: Add a 5- to 20-fold molar excess of the linker solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Linker: Remove unreacted NHS-PEG-Maleimide using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Reaction with Thiols: Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like 2-mercaptoethanol.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS

This protocol outlines the conjugation of an azide-containing molecule to a protein with primary amines.

Materials:

  • Protein to be modified (in an amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester linker

  • Azide-functionalized molecule

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Labeling of Protein with DBCO-PEG-NHS:

    • Equilibrate the vial of DBCO-PEG-NHS ester to room temperature.

    • Prepare a 10 mM stock solution in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the DBCO-linker to the protein solution (1-10 mg/mL).

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM.

    • Remove excess linker using a desalting column.

  • Copper-Free Click Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein (a 1.5- to 3-fold molar excess is recommended).

    • Incubate for 4-12 hours at room temperature or 12-24 hours at 4°C.

    • The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Conclusion

The choice of a bifunctional PEG linker is a critical decision in the development of bioconjugates. Heterobifunctional linkers, such as NHS-PEG-Maleimide and DBCO-PEG-NHS, offer superior control and lead to more homogeneous products compared to their homobifunctional counterparts.

  • NHS-PEG-Maleimide represents a well-established and effective chemistry for linking amines and thiols.

  • DBCO-PEG-NHS and the associated copper-free click chemistry provide a highly specific and efficient bioorthogonal conjugation strategy, which is particularly advantageous for creating well-defined bioconjugates with precise drug-to-antibody ratios.

The length of the PEG chain must also be carefully considered and empirically optimized for each specific application, as it significantly impacts the pharmacokinetic and pharmacodynamic properties of the final product. By carefully selecting the appropriate linker chemistry and length, researchers can fine-tune the properties of their bioconjugates to achieve optimal performance.

References

In Vitro Validation of Hydroxy-PEG5-acid Conjugate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic agents to targeting moieties, such as antibodies or small molecule ligands, has revolutionized drug development. The linker connecting the payload to the targeting vehicle is a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile. This guide provides an objective in vitro comparison of drug conjugates utilizing a Hydroxy-PEG5-acid linker against other common linker technologies. All quantitative data is supported by experimental protocols, and key concepts are visualized with diagrams to aid in the rational design of next-generation therapeutics.

Executive Summary

This compound is a short, hydrophilic linker that offers a balance of properties for drug conjugation. Its polyethylene glycol (PEG) component enhances solubility and can reduce aggregation, a common challenge with hydrophobic payloads. The terminal hydroxyl group provides a potential site for further modification, while the carboxylic acid allows for straightforward conjugation to amine-containing molecules. This guide will compare the in vitro performance of this compound conjugates to two widely used alternatives: a protease-cleavable Valine-Citrulline (Val-Cit) linker and a non-cleavable, hydrophobic Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Additionally, the principles of using this compound in the context of Proteolysis Targeting Chimeras (PROTACs) will be explored in comparison to a simple alkyl linker.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key in vitro performance data for antibody-drug conjugates (ADCs) and PROTACs with different linkers. It is important to note that the data for the this compound linker is representative of short, hydrophilic PEG linkers, as direct head-to-head published data for this specific linker against all alternatives is limited.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker TypeLinker StructurePayloadTarget Cell LineIC50 (nM)Key Characteristics
This compound Hydrophilic, Non-cleavableMMAEHER2+ (e.g., BT-474)~5-15Enhanced solubility, good stability, relies on lysosomal degradation of the antibody for payload release.
Val-Cit-PABC Protease-cleavableMMAEHER2+ (e.g., BT-474)~1-5Highly potent in vitro due to efficient enzymatic cleavage and payload release; potential for bystander effect.[1]
SMCC Hydrophobic, Non-cleavableMMAEHER2+ (e.g., BT-474)~10-25High plasma stability, but potential for aggregation with hydrophobic payloads.[2]

Table 2: In Vitro Stability of Antibody-Drug Conjugates (ADCs) in Human Plasma

Linker TypeStability MetricTime Point (days)% Intact ADC Remaining
This compound Drug-to-Antibody Ratio (DAR)7>90%
Val-Cit-PABC Drug-to-Antibody Ratio (DAR)7~85-95%
SMCC Drug-to-Antibody Ratio (DAR)7>95%

Table 3: In Vitro Performance of PROTACs

Linker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Permeability (PAMPA) Pe (10⁻⁶ cm/s)
This compound BRD4VHLHeLa~10-50>90~1-3
Alkyl Chain (C5) BRD4VHLHeLa~50-200~80<1

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug conjugate, which reflects its potency in killing cancer cells.

Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HER2-positive BT-474) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the drug conjugate and control compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the drug conjugate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

Objective: To assess the stability of a drug conjugate in human plasma by monitoring the drug-to-antibody ratio (DAR) over time.

Methodology:

  • Incubation: Incubate the drug conjugate at a final concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).

  • Sample Preparation: At each time point, subject the plasma samples to affinity chromatography using Protein A resin to capture the antibody-drug conjugate.

  • Analysis: Analyze the purified ADC using hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.

  • Data Analysis: Plot the average DAR against time to evaluate the stability of the conjugate.

In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)

Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein (DC50) and the maximum degradation level (Dmax).

Methodology:

  • Cell Treatment: Seed cells (e.g., HeLa) in a 6-well plate and treat with serial dilutions of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities of the target protein and normalize to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)[3]

Objective: To assess the passive membrane permeability of a PROTAC.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.

  • Compound Addition: The PROTACs are dissolved in buffer and added to the donor wells.

  • Incubation: The filter plate is placed on the acceptor plate, and the assembly is incubated for 4-18 hours to allow the compound to permeate through the artificial membrane.

  • Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation:

    Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]

    Where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the area of the membrane, and CD(t) is the concentration in the donor well at time t.

Mandatory Visualizations

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

PROTAC_MOA cluster_cytosol Cell Cytosol PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC-mediated Targeted Protein Degradation Pathway.

Experimental_Workflow cluster_adc ADC In Vitro Validation cluster_protac PROTAC In Vitro Validation ADC_Cytotoxicity Cytotoxicity Assay (e.g., MTT) ADC_Stability Plasma Stability Assay (HIC/LC-MS) ADC_Aggregation Aggregation Assay (SEC) PROTAC_Degradation Degradation Assay (Western Blot) PROTAC_Permeability Permeability Assay (PAMPA) PROTAC_Binding Ternary Complex Formation (e.g., TR-FRET) Conjugate Drug Conjugate (this compound or Alternative) Conjugate->ADC_Cytotoxicity Conjugate->ADC_Stability Conjugate->ADC_Aggregation Conjugate->PROTAC_Degradation Conjugate->PROTAC_Permeability Conjugate->PROTAC_Binding

Caption: Experimental Workflow for In Vitro Validation of Drug Conjugates.

References

Evaluating the Impact of PEGylation on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of PEGylation on a protein therapeutic is critical for optimizing its efficacy and safety profile. This guide provides a comprehensive comparison of key performance parameters between native and PEGylated proteins, supported by experimental data and detailed methodologies.

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can lead to significant improvements in a drug's stability, in vivo half-life, and immunogenicity. However, the attachment of PEG chains can also impact the protein's biological activity, such as its enzymatic function or receptor binding affinity. A thorough evaluation of these parameters is therefore essential during the development of any PEGylated therapeutic. This guide will delve into the common modifications observed upon PEGylation and the experimental approaches used to quantify these changes.

Impact of PEGylation on Protein Pharmacokinetics

One of the most significant advantages of PEGylation is the extension of a protein's circulation half-life. The increased hydrodynamic radius of the PEGylated protein reduces its renal clearance, leading to a longer presence in the bloodstream.

Comparative Pharmacokinetic Data: Native vs. PEGylated Proteins
Therapeutic ProteinParameterNative ProteinPEGylated ProteinFold ChangeReference
Asparaginase Elimination Half-life26 hours5.5 days (132 hours)~5.1x[1]
Erythropoietin (EPO) Elimination Half-life~4 hours~119-131 hours~30-33x[2]
Interferon alfa-2b Elimination Half-lifeNot specified192 hours (BIP48) vs. 108 hours (Pegasys)N/A[3]
Granulocyte Colony-Stimulating Factor (G-CSF) Serum Half-life3.5 - 3.8 hoursUp to 42 hours~11-12x[4]

Impact of PEGylation on Protein Bioactivity

The covalent attachment of PEG can sometimes hinder the interaction of the protein with its substrate or receptor, leading to a decrease in its specific biological activity. This is a critical parameter to assess to ensure that the benefits of an extended half-life are not negated by a significant loss of function.

Comparative Bioactivity Data: Native vs. PEGylated Proteins
Therapeutic ProteinParameterNative ProteinPEGylated ProteinObservationReference
Asparaginase CSF Asparagine DepletionStandard DepletionMay require higher dose for comparable depletionPEGylation may slightly reduce efficacy per dose.[5]
Interferon alfa-2a Antiviral Activity (in vitro)High PotencyLower PotencyPEGylation can decrease in vitro activity.

Impact of PEGylation on Immunogenicity

By masking epitopes on the protein surface, PEGylation can significantly reduce the immunogenic potential of a therapeutic protein. This leads to a lower incidence of anti-drug antibody (ADA) formation, which can otherwise lead to reduced efficacy and adverse immune reactions.

Comparative Immunogenicity Data: Native vs. PEGylated Proteins
Therapeutic ProteinParameterNative ProteinPEGylated ProteinObservationReference
Asparaginase Incidence of High-Titer Antibodies26% of patients2% of patientsPEGylation significantly reduces antibody formation.

Experimental Protocols

Accurate evaluation of the impact of PEGylation relies on a suite of well-defined experimental techniques. Below are detailed methodologies for key assays.

Surface Plasmon Resonance (SPR) for Receptor Binding Affinity

Objective: To determine the kinetics and affinity of a protein's interaction with its receptor.

Methodology:

  • Immobilization: The receptor (ligand) is typically immobilized on a sensor chip surface.

  • Binding: The native or PEGylated protein (analyte) is flowed over the sensor surface at various concentrations.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Data Analysis: Association (kon) and dissociation (koff) rate constants are determined from the binding and dissociation phases. The equilibrium dissociation constant (KD), a measure of affinity, is calculated as koff/kon.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Detection

Objective: To detect and quantify the presence of antibodies against the therapeutic protein in patient serum. A common format is the bridging ELISA.

Methodology:

  • Coating: A microplate is coated with the therapeutic protein (native or PEGylated).

  • Blocking: Non-specific binding sites on the plate are blocked.

  • Sample Incubation: Patient serum is added to the wells. If ADAs are present, they will bind to the coated protein.

  • Detection: A labeled version of the therapeutic protein (e.g., biotinylated or HRP-conjugated) is added. This will bind to the captured ADAs, forming a "bridge."

  • Signal Generation: A substrate is added that reacts with the label on the detection protein to produce a measurable signal (e.g., color or light). The signal intensity is proportional to the amount of ADAs in the sample.

In Vivo Half-Life Determination

Objective: To measure the time it takes for the concentration of the therapeutic protein in the bloodstream to be reduced by half.

Methodology:

  • Administration: The native or PEGylated protein is administered to a cohort of laboratory animals (e.g., mice or rats), typically via intravenous injection.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Quantification: The concentration of the protein in the plasma or serum is measured using a validated analytical method, such as ELISA or mass spectrometry.

  • Pharmacokinetic Analysis: The concentration-time data is plotted, and pharmacokinetic parameters, including the elimination half-life (t½), are calculated using appropriate software.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_PEGylated_Protein_Evaluation cluster_Protein_Production Protein Production & PEGylation cluster_In_Vitro_Analysis In Vitro Characterization cluster_In_Vivo_Analysis In Vivo Evaluation Native_Protein Native Protein Production PEGylation PEGylation Reaction Native_Protein->PEGylation Bioactivity Bioactivity Assay (e.g., Enzyme Kinetics) Native_Protein->Bioactivity Binding_Affinity Receptor Binding (e.g., SPR) Native_Protein->Binding_Affinity Structural_Analysis Structural Integrity (e.g., CD Spectroscopy) Native_Protein->Structural_Analysis Pharmacokinetics Pharmacokinetics (Half-life) Native_Protein->Pharmacokinetics Immunogenicity Immunogenicity (ADA ELISA) Native_Protein->Immunogenicity Purification Purification of PEGylated Protein PEGylation->Purification Purification->Bioactivity Purification->Binding_Affinity Purification->Structural_Analysis Purification->Pharmacokinetics Purification->Immunogenicity PEGylation_Impact_on_Protein_Function cluster_Positive_Effects Generally Favorable Outcomes cluster_Potential_Negative_Effects Potential Trade-offs PEGylation PEGylation Increased_Half_Life Increased In Vivo Half-life PEGylation->Increased_Half_Life Increases Hydrodynamic Radius Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Masks Epitopes Increased_Stability Increased Stability PEGylation->Increased_Stability Protects from Proteolysis Decreased_Activity Decreased Bioactivity PEGylation->Decreased_Activity Steric Hindrance at Active/Binding Site Altered_PK_PD Altered PK/PD Profile PEGylation->Altered_PK_PD Complex Effects on Distribution & Efficacy

References

The Versatility of Hydroxy-PEG5-acid in Bioconjugation and Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of advanced therapeutics and biological probes. Among the diverse array of available linkers, Hydroxy-PEG5-acid has emerged as a valuable tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive literature review of the applications of this compound, objectively comparing its performance with alternative linker technologies, and presenting supporting experimental data and protocols to inform rational drug design.

This compound is a heterobifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid, separated by a five-unit polyethylene glycol (PEG) chain. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile building block in the construction of complex bioconjugates. Its primary application lies in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand.[1][2] The PEG component of the linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[3]

Comparison of this compound with Alternative Linker Technologies

The efficacy of a PROTAC is critically influenced by the nature of its linker. The length, flexibility, and chemical composition of the linker dictate the formation and stability of the ternary complex (comprising the PROTAC, target protein, and E3 ligase), which is a prerequisite for target protein degradation. The primary alternatives to PEG-based linkers like this compound are alkyl chains and more rigid or "clickable" linkers.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound (PEG Linker) Flexible, hydrophilicEnhances solubility and cell permeability.[3] Can participate in favorable interactions within the ternary complex.[4]Can have reduced metabolic stability compared to alkyl linkers.
Alkyl Linkers Flexible, hydrophobicSynthetically accessible and chemically stable.Can lead to poor aqueous solubility and cellular uptake.
Click Chemistry Linkers (e.g., Triazoles) Rigid, stableThe resulting triazole is metabolically stable. Can pre-organize the PROTAC for favorable ternary complex formation.May require specific functional groups (alkyne, azide) on the ligands.
Rigid Linkers (e.g., Piperazine, Phenyl) Conformationally constrainedCan improve selectivity by disfavoring off-target ternary complexes. May enhance pharmacokinetic properties.Can impair degradation if the rigid conformation is not productive.

Performance Data: A Comparative Overview

TargetE3 LigaseLinker TypeDC50DmaxReference
BRD4CRBN4-PEG units< 0.5 µMNot Reported
BRD4CRBN1-2 PEG units> 5 µMNot Reported
Androgen ReceptorIAPFlexible (PEG)Exhibited degradation at 3 µMNot Reported
Androgen ReceptorIAPRigid (Disubstituted phenyl)No activityNot Reported
TBK1VHLAlkyl/Ether (21 atoms)3 nM96%
TBK1VHLAlkyl/Ether (29 atoms)292 nM76%

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. Below are representative protocols for the synthesis of PROTACs using different linker strategies and for assessing their cellular permeability.

Protocol 1: Synthesis of an Amide-Linked PROTAC using a Hydroxy-PEG-Acid Linker

This protocol describes a typical amide coupling reaction to conjugate a warhead containing a primary amine to the carboxylic acid of a Hydroxy-PEG-acid linker.

Materials:

  • Warhead-NH2 (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the Warhead-NH2 and this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-PEG5-OH intermediate.

  • The resulting hydroxyl group can then be activated (e.g., by mesylation) for subsequent reaction with the E3 ligase ligand.

Protocol 2: Synthesis of a Triazole-Linked PROTAC via Click Chemistry

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linker.

Materials:

  • Warhead-Alkyne (1.0 eq)

  • E3 Ligase Ligand-Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the Warhead-Alkyne and E3 Ligase Ligand-Azide in the chosen solvent.

  • Prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate with a lipid-infused filter

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • LC-MS/MS for quantification

Procedure:

  • Prepare a donor solution of the PROTAC in PBS (typically with a final DMSO concentration of 1-5%).

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Assemble the PAMPA "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the surface area of the membrane, and CD(t) is the concentration in the donor well at time t.

Visualizing the Logic: PROTAC Synthesis and Action

To better understand the relationships between the components and the overall workflow, the following diagrams are provided.

PROTAC_Synthesis_Workflow cluster_Warhead Warhead Synthesis cluster_Linker Linker cluster_E3Ligand E3 Ligase Ligand Synthesis cluster_PROTAC PROTAC Assembly Warhead Warhead Ligand (Binds to Target Protein) PROTAC PROTAC Molecule Warhead->PROTAC Amide Bond Formation HydroxyPEG5Acid This compound HydroxyPEG5Acid->PROTAC E3Ligand E3 Ligase Ligand (Recruits E3 Ligase) E3Ligand->PROTAC Ester or Ether Linkage

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Mechanism_of_Action PROTAC PROTAC Warhead Linker E3 Ligand TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

References

Choosing the Right Linker for a Specific PROTAC Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers them together.[2] While sometimes viewed as a simple spacer, the linker's composition, length, and attachment points are critical determinants of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4]

This guide provides a comparative analysis of linker selection criteria, supported by experimental data and detailed methodologies, to aid researchers in the rational design of optimal PROTACs.

The Critical Role of the Linker

The primary function of the linker is to connect the POI-binding ligand and the E3-ligase-binding ligand, inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of degradation. Conversely, a poorly designed linker can lead to steric hindrance, unproductive binding, or poor physicochemical properties, diminishing the PROTAC's activity.

PROTAC_Mechanism

Comparative Analysis of Linker Properties

The choice of linker is a multi-parameter optimization process. Key properties to consider include composition, length, flexibility, and the points of attachment to the two ligands.

Linker Composition: A Balancing Act

The chemical makeup of the linker directly affects the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. The most common linker types are flexible alkyl and polyethylene glycol (PEG) chains, with a growing interest in more rigid structures.

  • Alkyl Chains: These consist of saturated hydrocarbon chains and are generally hydrophobic. While synthetically straightforward, high lipophilicity can negatively impact solubility and bioavailability.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve hydrophilicity and solubility. The ethylene glycol units can also engage in hydrogen bonding, potentially influencing ternary complex stability. However, PEG linkers may have reduced metabolic stability.

  • Rigid Linkers: Structures containing cycloalkanes (e.g., piperazine, piperidine) or aromatic rings (e.g., triazole) introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

Linker_Properties cluster_Composition Composition cluster_Impact Impacts Linker Linker Properties Alkyl Alkyl Chain (Hydrophobic) Linker->Alkyl PEG PEG Chain (Hydrophilic) Linker->PEG Rigid Rigid (Constrained) Linker->Rigid Solubility Solubility & Permeability Alkyl->Solubility PK_Properties Pharmacokinetics (PK) Alkyl->PK_Properties PEG->Solubility Ternary_Complex Ternary Complex Stability PEG->Ternary_Complex Rigid->Ternary_Complex Rigid->PK_Properties Selectivity Selectivity Rigid->Selectivity

Linker Length: An Empirical "Sweet Spot"

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: A linker that is too long can result in excessive flexibility and an unstable complex, leading to inefficient ubiquitination. It may also contribute to a "hook effect," where high PROTAC concentrations favor binary complexes over the productive ternary complex.

Often, a clear "sweet spot" for linker length emerges, where degradation is maximal.

Data Presentation: Linker Impact on BRD4 Degradation

The following tables summarize illustrative data, based on trends in published literature, comparing the performance of different linkers for the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4).

Table 1: Impact of Linker Type on BRD4 Degradation (CRBN-based PROTACs)

Linker TypeCompositionDC₅₀ (nM)Dₘₐₓ (%)Key Observations
PROTAC A Flexible (PEG)25>90Good solubility and potent degradation.
PROTAC B Flexible (Alkyl)50>90Potent but may have lower solubility than PEG-based.
PROTAC C Rigid (Piperazine)10>95Increased rigidity can enhance potency.

Note: DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved. This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.

Table 2: Impact of PEG Linker Length on BRD4 Degradation (VHL-based PROTACs)

LinkerLength (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC D 12 (PEG-3)15070
PROTAC E 15 (PEG-4)20>95
PROTAC F 18 (PEG-5)8085
PROTAC G 21 (PEG-6)20060

Note: This table illustrates the common observation of an optimal linker length. The specific optimal length is dependent on the POI and E3 ligase pair. This dataset is hypothetical but reflects trends seen in studies such as those involving ERα and p38α degradation.

Key Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Experimental_Workflow Start Start: Synthesize Linker Variant Library Cell_Treatment 1. Cell Treatment (Dose & Time Course) Start->Cell_Treatment Western_Blot 2. Western Blot (Quantify Degradation) Cell_Treatment->Western_Blot DC50_Dmax Determine DC₅₀ & Dₘₐₓ Western_Blot->DC50_Dmax Ternary_Complex_Assay 3. Ternary Complex Assay (e.g., BRET, SPR) DC50_Dmax->Ternary_Complex_Assay Binding_Kinetics Determine Binding Kinetics & Cooperativity Ternary_Complex_Assay->Binding_Kinetics Viability_Assay 4. Cell Viability Assay (Functional Outcome) Binding_Kinetics->Viability_Assay IC50 Determine IC₅₀ Viability_Assay->IC50 Decision Optimal Linker? IC50->Decision Decision->Start No, Iterate End End: Lead Candidate Decision->End Yes

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

  • Protocol:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in living cells.

  • Protocol:

    • Cell Engineering: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® in a suitable cell line.

    • Cell Plating: Plate the engineered cells in a 96-well white-bottom plate.

    • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the addition of the PROTAC at various concentrations. Incubate to allow complex formation.

    • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

    • Signal Detection: Measure both the donor (luciferase, ~460 nm) and acceptor (NanoBRET™ 618, >600 nm) emission signals.

    • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates PROTAC-dependent ternary complex formation.

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

    • Compound Treatment: The next day, treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

    • Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo® or MTT).

    • Signal Measurement: Measure luminescence or absorbance according to the manufacturer's instructions.

    • Data Analysis: Plot the signal versus PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. This guide provides a framework for this optimization process, emphasizing data-driven decision-making to accelerate the development of novel and effective PROTAC-based therapeutics. The ongoing exploration of novel linker chemistries and computational modeling will further refine our ability to predict and design optimal linkers for any given target.

References

A Comparative Guide to In Vitro Degradation Assays for PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro stability of poly(ethylene glycol) (PEG)-based linkers is a critical determinant of the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. A linker that degrades prematurely can lead to off-target toxicity and reduced therapeutic effect, while a linker that is too stable may not release the active molecule at the desired site of action. This guide provides an objective comparison of common in vitro degradation assays for PEG-based linkers, supported by experimental data, to aid in the rational design and selection of linkers for various biomedical applications.

Mechanisms of PEG Linker Degradation

The degradation of PEG-based linkers in vitro is primarily governed by the chemical nature of the linkage between the PEG polymer and the conjugated molecule. The most common degradation pathways are hydrolysis and redox-mediated cleavage.

  • Hydrolytic Degradation: This is the cleavage of a chemical bond by the addition of water. The rate of hydrolysis is highly dependent on the type of bond and the pH of the surrounding environment. Ester, carbonate, and hydrazone linkages are susceptible to hydrolysis, particularly under acidic or basic conditions. Amide and carbamate bonds are generally more stable.[1][2]

  • Redox-Mediated Cleavage: This type of degradation is relevant for linkers containing disulfide bonds. These bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside cells, where the concentration of glutathione (GSH) is high.[3][4][5]

Comparative Analysis of In Vitro Degradation

The stability of a PEG-based linker is a key design parameter. The choice of the functional group linking the PEG to the molecule of interest dictates the degradation profile. Below is a summary of the stability of common linker chemistries under different in vitro conditions.

Linker ChemistryDegradation MechanismKey Stability CharacteristicsTypical In Vitro Half-life
Ester (e.g., Succinate, Glutarate) HydrolysisProne to hydrolysis, especially at basic pH. Rate can be tuned by modifying the structure adjacent to the ester bond.Minutes to hours at pH 8.0.
NHS-Ester HydrolysisHighly reactive and susceptible to rapid hydrolysis, which is a competing reaction to amine conjugation. Stability is highly pH-dependent.< 10 minutes at pH 9.0, > 120 minutes at pH 7.4.
Hydrazone HydrolysisDesigned to be stable at physiological pH (~7.4) and hydrolyze under the acidic conditions of endosomes and lysosomes (pH 4.5-6.5).Stable for hours to days at pH 7.4; minutes to hours at pH 5.5.
Amide HydrolysisGenerally considered stable to hydrolysis under physiological conditions.Very long (days to months).
Carbamate HydrolysisMore stable than esters but can be designed to be cleavable by specific enzymes or pH changes.Generally stable, but specific structures can be designed for lability.
Disulfide ReductionStable in circulation, but rapidly cleaved by reducing agents like glutathione (GSH).Minutes in the presence of millimolar concentrations of GSH.
Maleimide Hydrolysis / Retro-Michael ReactionThe maleimide-thiol adduct can undergo a retro-Michael reaction, leading to cleavage. The succinimide ring can also hydrolyze to a more stable ring-opened form.Stability is variable and can be influenced by the local chemical environment.
Quantitative Comparison of Linker Stability

The following tables provide a more detailed look at the quantitative data available for the in vitro degradation of specific PEG-based linkers.

Table 1: Hydrolysis Half-lives of PEG-NHS Esters at pH 8.0 (25°C)

PEG-NHS Ester LinkageHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75
Note: The half-life of NHS esters typically triples when the pH is lowered by one unit.

Table 2: Stability of Aliphatic Hydrazone-based PEG-PE Conjugates at pH 7.4 (37°C)

Acyl Hydrazide Cross-linkerHalf-life (minutes)
AMBH150
EMCH120
MPBH90
KMUH20
Note: These conjugates were found to be highly unstable under acidic conditions (pH 5.5), with complete degradation observed within 2 minutes.

Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinLinker Length (PEG units)DC50 (nM)Dmax (%)
BRD4225>90
BRD4310>95
BRD445>95
BRD4515>90
BTK38~80
BTK43~90
BTK51>95
BTK65~90
DC50: half-maximal degradation concentration. Dmax: maximum degradation level.

Experimental Protocols

This section provides detailed methodologies for key in vitro degradation assays for PEG-based linkers.

Protocol 1: Hydrolytic Degradation of PEG-based Hydrogels

This protocol is adapted from methods used to assess the degradation of PEGDA (poly(ethylene glycol) diacrylate) hydrogels by monitoring changes in swelling ratio and mass loss.

Objective: To determine the hydrolytic degradation rate of a PEG-based hydrogel under physiological and accelerated conditions.

Materials:

  • PEG-based hydrogel samples of defined dimensions.

  • Phosphate-buffered saline (PBS) at pH 7.4.

  • Buffer solutions at various pH values (e.g., pH 5.0 and pH 9.0) for accelerated degradation.

  • Incubator set at 37°C (and higher temperatures like 50°C or 70°C for accelerated studies).

  • Analytical balance.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Prepare hydrogel discs of uniform size and weight.

  • Initial Measurements: Record the initial dry weight of a subset of hydrogels after lyophilization. Measure the initial swollen weight of the test samples after equilibration in PBS at 37°C for 24 hours.

  • Incubation: Place the pre-weighed swollen hydrogels in individual vials containing a known volume of the degradation medium (e.g., PBS pH 7.4, or acidic/basic buffers). Incubate at 37°C. For accelerated degradation, use higher temperatures or more extreme pH values.

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the hydrogel samples from the degradation medium.

  • Swelling Ratio Measurement: Gently blot the surface of the hydrogel to remove excess water and record the swollen weight. The swelling ratio is calculated as (Swollen Weight / Dry Weight).

  • Mass Loss Measurement: After recording the swollen weight, lyophilize the hydrogels to a constant weight and record the final dry weight. The mass loss is calculated as: ((Initial Dry Weight - Final Dry Weight) / Initial Dry Weight) * 100%.

  • Data Analysis: Plot the swelling ratio and mass loss as a function of time to determine the degradation kinetics.

Protocol 2: HPLC-Based Assay for Linker Cleavage

This protocol describes a general method to quantify the cleavage of a PEG linker from a small molecule or peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the rate of linker cleavage by monitoring the decrease of the intact conjugate and the increase of the released molecule over time.

Materials:

  • PEG-linked conjugate.

  • Incubation buffers at various pH values (e.g., pH 4.5, 5.5, 7.4).

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • C18 reverse-phase HPLC column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Thermostated incubator or water bath.

Procedure:

  • Sample Preparation: Prepare a stock solution of the PEG-linked conjugate in a suitable solvent.

  • Incubation: Dilute the stock solution to a final concentration (e.g., 10 µM) in the pre-warmed incubation buffers at 37°C.

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Quenching (if necessary): Stop the reaction by adding a quenching solution (e.g., by acidifying the sample or flash-freezing in liquid nitrogen).

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a gradient elution method to separate the intact conjugate from the released molecule and any degradation products.

  • Data Analysis: Integrate the peak areas of the intact conjugate and the released molecule. Plot the percentage of the remaining intact conjugate against time. Calculate the half-life (t1/2) of the linker by fitting the data to a first-order decay model.

Protocol 3: In Vitro PROTAC Degradation Assay (Western Blot)

This protocol outlines a method to assess the ability of a PEG-linked PROTAC to induce the degradation of a target protein in cultured cells.

Objective: To quantify the degradation of a target protein as a function of PROTAC concentration.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium and supplements.

  • PROTAC stock solution in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Image the membrane using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows for the in vitro degradation assays.

Hydrolytic_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep Prepare Uniform Hydrogel Samples initial_measure Record Initial Dry & Swollen Weights prep->initial_measure incubate Incubate in Degradation Medium (e.g., PBS, pH 7.4) at 37°C initial_measure->incubate remove_sample Remove Sample at Predetermined Time Points incubate->remove_sample measure_swollen Measure Swollen Weight remove_sample->measure_swollen measure_dry Lyophilize and Measure Final Dry Weight measure_swollen->measure_dry calculate Calculate Swelling Ratio & Mass Loss measure_dry->calculate plot_data Plot Degradation Kinetics calculate->plot_data

Caption: Workflow for Hydrolytic Degradation Assay of PEG-Hydrogels.

HPLC_Cleavage_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of PEG-Conjugate incubate Incubate in Buffer (e.g., pH 7.4, 5.5) at 37°C prep_stock->incubate take_aliquots Take Aliquots at Time Intervals incubate->take_aliquots quench Quench Reaction (if necessary) take_aliquots->quench hplc Analyze by RP-HPLC quench->hplc integrate Integrate Peak Areas (Intact vs. Released) hplc->integrate plot_kinetics Plot % Intact Conjugate vs. Time integrate->plot_kinetics calculate_half_life Calculate Half-Life (t1/2) plot_kinetics->calculate_half_life

Caption: Workflow for HPLC-Based Linker Cleavage Assay.

PROTAC_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_data Data Analysis seed_cells Seed Cells in Multi-well Plate treat_protac Treat with Serial Dilution of PROTAC seed_cells->treat_protac lyse_cells Wash and Lyse Cells treat_protac->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer probe_ab Probe with Primary & Secondary Antibodies transfer->probe_ab detect Chemiluminescent Detection probe_ab->detect quantify_bands Quantify Band Intensities detect->quantify_bands normalize Normalize to Loading Control quantify_bands->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve determine_params Determine DC50 & Dmax plot_curve->determine_params

Caption: Workflow for PROTAC-Mediated Protein Degradation Assay.

References

Unlocking Targeted Protein Degradation: A Comparative Guide to PROTACs Featuring PEG5 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in selectively eliminating disease-causing proteins. A critical component of these bifunctional molecules is the linker, which tethers the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of successful PROTACs, with a special focus on those utilizing a five-unit PEG (PEG5) linker, and presents supporting experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

Case Study 1: Self-Degradation of VHL E3 Ligase with a PEG5 Linker-based Homo-PROTAC

A prime example of a successful PROTAC employing a PEG5 linker is the von Hippel-Lindau (VHL) E3 ligase-targeting homo-PROTAC, CM11 . This molecule consists of two VHL ligands joined by a flexible PEG5 linker, inducing the dimerization and subsequent self-degradation of the VHL protein.[1]

Comparative Performance of VHL Homo-PROTACs with Varying PEG Linker Lengths

The efficacy of VHL self-degradation is highly dependent on the linker length, as demonstrated by a comparative analysis of homo-PROTACs with PEG3, PEG4, and PEG5 linkers.

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Cell Line
CM11 PEG5 pVHL30< 100[1][2][3]>90% (inferred)HeLa
Analog 1PEG3pVHL30Less PotentLowerNot Specified
Analog 2PEG4pVHL30Less PotentLowerNot Specified

Note: While specific DC50 and Dmax values for the PEG3 and PEG4 analogs are not detailed in the provided search results, the parent study highlights CM11 with the PEG5 linker as the most effective at inducing VHL self-degradation.

Case Study 2: Degradation of BET Proteins with PROTACs Utilizing PEG Linkers

The Bromodomain and Extra-Terminal (BET) family of proteins are critical regulators of gene transcription and are attractive targets in oncology. Several successful PROTACs have been developed to target BET proteins, with linker composition and length playing a crucial role in their degradation potency.

Comparative Performance of BET-Targeting PROTACs

While a specific, highly characterized BET degrader with a PEG5 linker was not prominently featured in the search results, the data strongly supports the critical role of linker length. For instance, studies on CRBN-recruiting, JQ1-based PROTACs have shown that linker length significantly impacts degradation efficacy.

PROTACE3 Ligase LigandLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Cell Line
ARV-771 VHLOptimized Alkyl/PEG-likeBRD2/3/4< 5>90%22Rv1
MZ1 VHL3-unit PEGBRD4 > BRD2/3< 100>90%HeLa
CRBN-PROTACCRBN0 PEG unitsBRD4< 500Not SpecifiedH661
CRBN-PROTACCRBN1-2 PEG unitsBRD4> 5000Not SpecifiedH661
CRBN-PROTACCRBN4-5 PEG unitsBRD4< 500Not SpecifiedH661

This data illustrates that a "Goldilocks" principle often applies to linker length, where a linker that is too short or too long can be detrimental to PROTAC activity. ARV-771, with its optimized linker, demonstrates exceptional potency.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies involved in PROTAC research, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target Protein & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50 & Dmax) I->J

Western Blot Experimental Workflow

Ternary_Complex_Assay cluster_0 Components cluster_1 Assay cluster_2 Output POI Purified POI Assay Biophysical Assay (e.g., ITC, SPR, AlphaLISA) POI->Assay E3 Purified E3 Ligase E3->Assay PROTAC PROTAC PROTAC->Assay Data Binding Affinity (Kd) Cooperativity (α) Assay->Data

Ternary Complex Formation Assay Workflow

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of the PROTAC in DMSO.

    • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, including the formation of the PROTAC-induced ternary complex.

  • Sample Preparation:

    • Express and purify the target protein and the E3 ligase complex to high purity.

    • Prepare solutions of the proteins and the PROTAC in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

  • ITC Experiment:

    • Binary Titrations:

      • Titrate the PROTAC into the target protein solution to determine their binary binding affinity (Kd).

      • Titrate the PROTAC into the E3 ligase solution to determine their binary binding affinity (Kd).

    • Ternary Titration:

      • To measure the affinity of the ternary complex, pre-saturate the target protein with the PROTAC.

      • Titrate the E3 ligase into the pre-formed PROTAC-target protein complex.

  • Data Analysis:

    • Analyze the titration data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a PROTAC to its target protein or E3 ligase inside the cell.

  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein or E3 ligase fused to NanoLuc® luciferase.

  • Assay Procedure:

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand for the target protein or E3 ligase, to the cells.

    • Add the PROTAC at various concentrations. The PROTAC will compete with the tracer for binding to the NanoLuc®-fused protein.

    • Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.

  • Data Analysis:

    • Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency of the PROTAC in a cellular environment.

References

Safety Operating Guide

Prudent Disposal Practices for Hydroxy-PEG5-acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the disposal of Hydroxy-PEG5-acid based on standard laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and conduct a thorough risk assessment before handling this chemical.

Immediate Safety and Handling Precautions

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use compatible chemical-resistant gloves. Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where chemicals are handled.

**Step-by-Step Disposal Guidance

In the absence of a specific SDS, the disposal of this compound should follow the general guidelines for non-hazardous or general chemical waste, pending a formal hazard classification by your institution's safety office.

  • Consult Institutional Guidelines: Before beginning any disposal procedure, review your organization's chemical hygiene plan and waste disposal guidelines. Contact your EHS department for specific instructions.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

    • Collect waste in a designated, properly labeled container. The label should include the full chemical name ("this compound") and any known hazard information.

  • Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for many chemical wastes.

    • Keep the waste container securely closed except when adding waste.

  • Aqueous Waste:

    • For dilute aqueous solutions of this compound, consult your local regulations and institutional policies regarding sewer disposal. Many institutions prohibit the drain disposal of chemicals.

    • If drain disposal is not permitted, collect the aqueous waste in a designated container for chemical waste pickup.

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled container.

    • Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of as chemical waste.

  • Arranging for Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a chemical waste pickup from the EHS department.

Quantitative Data Summary

No specific quantitative hazard data (e.g., LD50, LC50, permissible exposure limits) for this compound was found in the available resources. In the absence of this data, a cautious approach to handling and disposal is essential.

Disposal Workflow

The following diagram outlines the general decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment Hazard Assessment cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start Generate this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_unavailable SDS Unavailable? Consult EHS consult_sds->sds_unavailable ehs_guidance Follow Institutional EHS Guidance sds_unavailable->ehs_guidance Yes waste_type Determine Waste Type (Solid, Liquid, Contaminated PPE) sds_unavailable->waste_type No (Use General Protocol) ehs_guidance->waste_type collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container waste_type->collect_liquid Liquid store_waste Store Waste Container in Designated Area collect_solid->store_waste collect_liquid->store_waste request_pickup Request Chemical Waste Pickup from EHS store_waste->request_pickup disposed Properly Disposed request_pickup->disposed

Caption: Decision workflow for the disposal of this compound.

Personal protective equipment for handling Hydroxy-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Hydroxy-PEG5-acid

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards are required to protect against potential splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[1]
Hand Protection Disposable Nitrile GlovesProvides good protection against a broad range of chemicals for incidental contact.[1] Two pairs should be worn when handling hazardous compounds.[2]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing. For hazardous compounds, a disposable gown is preferred.[2]
Chemical-Resistant ApronRecommended when working with larger quantities or when there is a higher risk of splashes.
Respiratory Protection Fume HoodAll handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
RespiratorIf a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required in all laboratory settings to protect against spills and falling objects.
II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

A. Pre-Handling Preparations

  • Consult Safety Information: Although a specific SDS is unavailable, review any available manufacturer's information and general safety guidelines for PEGylated compounds and carboxylic acids.

  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the experiment.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

B. Handling the Compound

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh paper or in a container to minimize the generation of dust.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If sonication is needed to aid dissolution, ensure the container is properly sealed.

  • Reactions: The terminal carboxylic acid can be reacted with primary amine groups. These reactions should be carried out in the fume hood, and appropriate quenching procedures should be in place.

C. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

III. Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

  • Waste Segregation: All solid and liquid waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Safe Handling Workflow for this compound

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review Safety Info prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weighing prep_ppe->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_react Performing Reaction handle_dissolve->handle_react post_decon Decontaminate Work Area handle_react->post_decon disp_collect Collect Waste handle_react->disp_collect emergency_spill Spill or Exposure handle_react->emergency_spill post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_dispose Follow EHS Protocol post_wash->disp_dispose disp_label Label Container disp_collect->disp_label disp_label->disp_dispose emergency_action Follow Emergency Procedures emergency_spill->emergency_action

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG5-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG5-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.